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  • Product: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate
  • CAS: 610309-73-4

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Utility of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the strategic use of protected bifunctional building blocks is critical for the modular assembly of complex Active Pharmaceutical Ingredients (APIs). tert-Butyl (2-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic use of protected bifunctional building blocks is critical for the modular assembly of complex Active Pharmaceutical Ingredients (APIs). tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4) is a highly versatile, orthogonally protected amino alcohol. Structurally, it is an N-Boc protected derivative of N-isopropyl-ethanolamine. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, reactivity profile, and validated experimental protocols, serving as a comprehensive guide for application scientists and drug development professionals.

Physicochemical Profile & Structural Logic

Understanding the intrinsic properties of this molecule requires deconstructing its three core structural motifs:

  • The N-tert-Butoxycarbonyl (Boc) Group: Provides robust steric shielding and electronic deactivation of the nitrogen lone pair, rendering the amine inert to nucleophilic attacks, oxidations, and basic conditions.

  • The N-Isopropyl Group: Introduces targeted steric bulk and lipophilicity. In drug design, incorporating an isopropylamine moiety often improves metabolic stability and modulates the pharmacokinetic profile of the resulting API.

  • The Primary Hydroxyl Group: Serves as the primary synthetic handle for downstream functionalization, capable of undergoing oxidation, esterification, or activation for nucleophilic displacement.

Quantitative Data Summary
PropertyValue
Chemical Name tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate
Common Synonyms N-Boc-N-isopropyl-ethanolamine[1]
CAS Registry Number 610309-73-4[2]
Molecular Formula C₁₀H₂₁NO₃[1]
Molecular Weight 203.28 g/mol [1]
Hydrogen Bond Donors 1 (Primary -OH)
Hydrogen Bond Acceptors 3 (Carbamate N, Carbamate O, Hydroxyl O)

Core Reactivity and Mechanistic Pathways

The synthetic value of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate lies in its orthogonal reactivity. The Boc group is stable to the basic and nucleophilic conditions required to functionalize the primary alcohol, yet it can be selectively removed under mildly acidic conditions (e.g., TFA or HCl) to reveal the secondary amine[3].

The primary hydroxyl group is typically subjected to two main pathways:

  • Activation: Conversion into a mesylate (-OMs) or tosylate (-OTs) to create a potent electrophile for S_N2 cross-coupling reactions.

  • Oxidation: Conversion into an aldehyde (via Swern or Dess-Martin periodinane) for subsequent reductive amination.

Reactivity Core tert-Butyl (2-hydroxyethyl) (isopropyl)carbamate Deprotect Acidic Deprotection (TFA or HCl) Core->Deprotect Removes Boc Oxidation Oxidation (Swern / Dess-Martin) Core->Oxidation Oxidizes OH Activation OH Activation (MsCl / TsCl + Base) Core->Activation Converts OH to LG Amine Secondary Amine (N-isopropyl-ethanolamine) Deprotect->Amine Aldehyde N-Boc-N-isopropyl- aminoacetaldehyde Oxidation->Aldehyde LeavingGroup Boc-N(iPr)-CH2CH2-OMs (Electrophile) Activation->LeavingGroup

Caption: Core reactivity profile and downstream functionalization pathways.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating causality for reagent selection and built-in quality control steps.

Synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

This protocol is adapted from established methodologies utilized in the synthesis of complex carbazole compounds for oncology[4].

Causality & Logic: Methanol is utilized as the solvent because it readily solubilizes both the polar 2-(isopropylamino)ethanol and the non-polar Boc-anhydride. While methanol can theoretically react with Boc-anhydride, the nucleophilicity of the secondary amine is orders of magnitude higher, ensuring rapid and selective N-acylation over O-acylation.

Step-by-Step Methodology:

  • Preparation: Charge a clean, dry round-bottom flask with 2-(isopropylamino)ethanol (1.0 eq, e.g., 0.136 mol) and dissolve in Methanol (200 mL)[4].

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq, 50.8 g) to the stirring solution at ambient temperature. Note: Gas evolution (CO₂) will occur; ensure proper venting.

  • Reaction: Stir the mixture at ambient temperature for 4 hours[4].

  • Workup: Quench the reaction by diluting with deionized water (1.2 L). Extract the aqueous layer with Ethyl Acetate (EtOAc, 4 × 400 mL)[4]. The EtOAc effectively partitions the highly lipophilic Boc-protected product away from unreacted polar starting materials.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • TLC: Run a Thin Layer Chromatography plate using 10% MeOH in Dichloromethane (DCM). The starting amine stains purple with Ninhydrin. The target product will not stain with Ninhydrin (as the amine is protected) but will appear as a distinct spot when visualized with Phosphomolybdic Acid (PMA).

  • ¹H NMR: Confirm successful protection by the appearance of a prominent 9H singlet at ~1.45 ppm, corresponding to the tert-butyl group.

Synthesis SM 2-(Isopropylamino)ethanol (Nucleophile) Reaction Methanol, 25°C, 4h (N-Boc Protection) SM->Reaction Reagent Di-tert-butyl dicarbonate (Electrophile) Reagent->Reaction Workup Aqueous Dilution & EtOAc Extraction Reaction->Workup Complete Conversion Product tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (Target API Building Block) Workup->Product Phase Separation

Caption: Workflow for the synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate.

Downstream Functionalization: Mesylation of the Primary Hydroxyl

To utilize this molecule as a building block, the hydroxyl group is frequently converted into a methanesulfonate (mesylate) leaving group.

Causality & Logic: The reaction is strictly maintained at 0 °C to suppress unwanted side reactions, such as the displacement of the newly formed mesylate by chloride ions. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion and preventing premature, acid-catalyzed Boc deprotection.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validation & Quality Control:

  • TLC: Using Hexanes:EtOAc (1:1), the mesylate product will exhibit a higher R_f value than the starting alcohol due to the loss of hydrogen-bonding capability.

  • ¹H NMR: Validation is confirmed by the emergence of a new 3H singlet at ~3.0 ppm (the mesylate methyl group) and a noticeable downfield shift of the -CH₂-O- protons.

Applications in Advanced API Synthesis

The structural architecture of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate makes it an invaluable precursor in several high-impact therapeutic areas:

  • Oncology & Apoptosis Inducers: The molecule is explicitly utilized in the synthesis of novel carbazole derivatives. These compounds are designed to induce cell death in tumor cells and enhance the efficacy of chemotherapy and radiotherapy in treating cancers, inflammatory diseases, and autoimmune disorders[4][5].

  • Antimicrobial Resistance (AMR): It serves as a critical side-chain donor in the development of next-generation diazabicyclooctane β-lactamase inhibitors. By appending the N-isopropylaminoethyl moiety, researchers have successfully engineered inhibitors capable of overcoming Class A, C, and D β-lactamase-producing resistant bacteria, effectively restoring the potency of co-administered β-lactam antibiotics[3][6].

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

Executive Summary In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, orthogonally protected bi-functional building blocks are indispensable. tert-Butyl (2-hydroxyethyl)(isopropyl)carba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, orthogonally protected bi-functional building blocks are indispensable. tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4) is a highly specialized, sterically hindered Boc-protected amino alcohol utilized extensively in the development of novel therapeutics (1[1]). This guide provides a rigorous analysis of its molecular properties, structural formula, and field-proven step-by-step protocols for its application in organic synthesis, specifically tailored for researchers engineering peptidomimetics and complex enzyme inhibitors.

Physicochemical Profiling & Structural Analysis

Understanding the fundamental properties of this building block is critical for predicting its behavior in multi-step synthetic pathways. The molecule consists of an isopropyl-substituted nitrogen, protected by a tert-butyloxycarbonyl (Boc) group, and a free primary hydroxyl group. The exact molecular weight and formula are critical for mass spectrometry validation and stoichiometric calculations (2[2]).

ParameterSpecification
Chemical Name tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate
CAS Registry Number 610309-73-4
Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
Exact Mass 203.1521 Da
Storage Conditions 2-8°C, sealed in a dry environment
SMILES String O=C(OC(C)(C)C)N(C(C)C)CCO

Data synthesized from commercial chemical registries and analytical standards (3[3], 2[2]).

Mechanistic Role in Organic Synthesis

The strategic value of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate lies in its orthogonal reactivity. The free primary hydroxyl group acts as a nucleophile for downstream esterification, etherification, or oxidation to an aldehyde. Meanwhile, the secondary amine remains fully masked by the Boc group.

Causality in Protection Strategy: The Boc group is specifically selected over Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) because it is completely stable to catalytic hydrogenation and strongly basic nucleophiles. This allows for aggressive functionalization of the hydroxyl group without premature amine deprotection. Furthermore, the bulky isopropyl group on the nitrogen induces significant steric hindrance, which dictates the rotameric conformation of the carbamate—a critical factor when designing conformationally restricted compounds such as novel β -lactamase inhibitors (4[4]).

Experimental Workflows: Synthesis and Orthogonal Deprotection

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to verify reaction fidelity.

Protocol A: Synthesis of the Boc-Protected Amino Alcohol

Objective: Convert 2-(isopropylamino)ethan-1-ol to the target carbamate (C10H21NO3).

  • Dissolution: Dissolve 1.0 equivalent of 2-(isopropylamino)ethan-1-ol in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

    • Rationale: DCM provides excellent solubility for both the starting material and the Boc-anhydride while remaining chemically inert.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA).

    • Rationale: TEA acts as an acid scavenger and increases the nucleophilicity of the secondary amine.

  • Reagent Addition: Cool the mixture to 0°C and dropwise add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O) dissolved in DCM.

    • Rationale: Cooling controls the exothermic release of CO2 and prevents runaway side reactions.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (Eluent: 1:1 Ethyl Acetate/Hexane).

    • Self-Validation: The product will not stain with standard Ninhydrin due to the protected amine; use a phosphomolybdic acid (PMA) stain or an HCl pre-dip followed by Ninhydrin heating.

  • Work-up: Wash the organic layer sequentially with 10% aqueous citric acid, saturated NaHCO3, and brine.

    • Rationale: Citric acid protonates and removes unreacted starting amine into the aqueous layer, while NaHCO3 neutralizes residual acidic byproducts.

  • Isolation: Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate as a viscous liquid.

Protocol B: Orthogonal Acidic Deprotection

Objective: Cleave the Boc group to regenerate the secondary amine for subsequent peptide or API coupling (4[4]).

  • Acidic Cleavage: Dissolve the protected compound in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at 0°C.

    • Rationale: TFA provides the precise acidity required to protonate the carbamate oxygen, leading to the expulsion of a stable tert-butyl cation, which subsequently eliminates to form isobutylene gas and CO2.

  • Evaporation: Stir for 2 hours at room temperature. Evaporate the volatiles under a stream of nitrogen.

    • Rationale: Nitrogen blow-down avoids the thermal degradation of the newly freed amine that can occur on a rotary evaporator.

  • Neutralization: Dissolve the resulting TFA salt in DCM and wash with 1 M NaOH to liberate the free base before immediate downstream coupling.

Process Visualization

The following diagram maps the logical flow of the synthesis and deprotection strategy, highlighting the orthogonal nature of the chemical transformations.

G A Isopropyl(2-hydroxyethyl)amine (Starting Material) B Boc2O, Base (TEA/DIPEA) Solvent: DCM A->B Protection Step C tert-Butyl (2-hydroxyethyl) (isopropyl)carbamate (C10H21NO3) B->C Nucleophilic Acyl Substitution D Acidic Deprotection (TFA / DCM) C->D Orthogonal Cleavage E Functionalized Amino Alcohol for API Coupling D->E Free Amine Generation

Fig 1. Synthesis and orthogonal deprotection workflow of the Boc-protected amino alcohol.

Analytical Validation Parameters

To confirm the structural integrity of the synthesized C10H21NO3 compound, the following analytical benchmarks must be met:

  • 1H NMR (400 MHz, CDCl3): The defining signature is a sharp 9H singlet at approximately δ 1.45 ppm, corresponding to the tert-butyl protons. The isopropyl methine proton will appear as a complex multiplet around δ 4.0 ppm, often broadened due to carbamate rotamers.

  • LC-MS (ESI+): The theoretical exact mass is 203.15 Da. Expect a primary pseudo-molecular ion [M+H]+ at m/z 204.2, and a prominent sodium adduct [M+Na]+ at m/z 226.2. A characteristic fragmentation peak at m/z 148.2 ([M+H - isobutylene]+) is highly diagnostic for Boc-protected amines.

References

  • Title: US9708320B2 - β -lactamase inhibitor and process for preparing the same | Source: Google Patents | URL
  • Title: Product Index (CAS 610309-73-4) | Source: AA Blocks | URL: [Link]

Sources

Foundational

Solubility Profiling of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate in Organic Solvents: A Mechanistic and Empirical Guide

Executive Summary In modern pharmaceutical synthesis, N-Boc-protected amino alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs), peptidomimetics, and targeted delivery systems. Specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, N-Boc-protected amino alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs), peptidomimetics, and targeted delivery systems. Specifically, tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 152192-95-5)[1] is a highly versatile, amphiphilic intermediate. Understanding its precise solubility profile across various organic solvents is not merely a logistical necessity—it is a fundamental driver for reaction optimization, yield maximization, and downstream purification.

This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate, establishes a predictive quantitative framework based on Hansen Solubility Parameters (HSP), and details a self-validating experimental protocol for empirical solubility determination.

Physicochemical Profiling & Mechanistic Causality

To predict the solubility of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate (Molecular Formula: C₁₀H₂₁NO₃, MW: 203.28 g/mol ), we must deconstruct its structural anatomy and evaluate the thermodynamic forces governing solute-solvent interactions.

Structural Anatomy: The Tertiary Carbamate Advantage

Standard secondary Boc-protected amino acids (e.g., Boc-L-asparagine) exhibit excellent solubility in polar solvents but often precipitate in non-polar aliphatic hydrocarbons due to strong intermolecular hydrogen bonding between the carbamate N-H donor and C=O acceptor[2].

However, tert-butyl (2-hydroxyethyl)(isopropyl)carbamate is a tertiary carbamate . The nitrogen atom is fully substituted—bonded to the Boc carbonyl, an isopropyl group, and a 2-hydroxyethyl linker.

  • Absence of N-H Donor: The lack of an N-H bond prevents the formation of rigid, hydrogen-bonded crystal lattices. This drastically lowers the molecule's cohesive energy density.

  • Lipophilic Shielding: The bulky tert-butyl and isopropyl groups create a dense hydrophobic shield around the polar carbamate core, significantly enhancing lipophilicity[3].

  • Terminal Hydroxyl: The primary alcohol (-OH) serves as the sole hydrogen-bond donor, allowing orthogonal interactions with polar protic and aprotic solvents.

Hansen Solubility Parameters (HSP) Context

The dissolution of this compound can be rationalized using Hansen Solubility Parameters (HSP), which divide the total cohesive energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces[4].

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents possess high δd​ and moderate δp​ , perfectly matching the lipophilic bulk of the Boc and isopropyl groups[5]. Their hydrogen-bond acceptor capabilities favorably interact with the terminal -OH group, resulting in near-miscibility.

  • Non-Polar Solvents (e.g., Hexanes, Heptane): Because the molecule lacks an N-H bond to drive self-association, the high dispersion forces ( δd​ ) of the alkyl groups allow for moderate to high solubility even in purely aliphatic solvents, a stark contrast to traditional Boc-amino acids.

Quantitative Solubility Framework

Based on the structural thermodynamics and empirical data from analogous Boc-protected aliphatic amines[3], the following table summarizes the predicted solubility ranges for tert-butyl (2-hydroxyethyl)(isopropyl)carbamate at standard ambient temperature (25.0 °C).

Solvent CategoryRepresentative SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dichloromethane (DCM)> 500 (Miscible)Optimal dipole matching; strong solvation of the lipophilic core.
Polar Aprotic Ethyl Acetate (EtOAc)> 500 (Miscible)Excellent H-bond acceptor for the terminal hydroxyl group.
Polar Protic Methanol (MeOH)> 500Cooperative H-bonding (donor/acceptor) with the -OH and carbamate O.
Aromatic Toluene250 - 500Favorable π -dispersion interactions with the alkyl substituents.
Non-Polar Hexanes / Heptane50 - 150High lipophilicity enables solubility, limited only by weak -OH dimerization.
Aqueous Water< 1Hydrophobic bulk (isopropyl + tert-butyl) completely overpowers the single -OH group.

Experimental Protocol for Empirical Determination

To transition from predictive modeling to empirical fact, solubility must be measured using a rigorous, self-validating system. Because tert-butyl (2-hydroxyethyl)(isopropyl)carbamate lacks a strong UV chromophore (carbamates only weakly absorb near 210 nm), standard UV-Vis spectroscopy is prone to baseline interference.

Expert Insight: A robust protocol must utilize High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or Charged Aerosol Detector (CAD) to ensure accurate quantification.

Step-by-Step Methodology (Shake-Flask Method)
  • Saturation: Add an excess amount (e.g., 500 mg) of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate to a 5 mL glass vial containing 1 mL of the target organic solvent.

  • Thermal Equilibration: Seal the vial and place it in a thermostatic shaking water bath at 25.0 ± 0.1 °C. Agitate at 150 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation (Critical Control Point): Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Causality: Centrifugation is mandatory to eliminate suspended micro-emulsions or colloidal particles that cause false-high solubility readings in standard filtration.

  • Dilution & Quantification: Carefully extract 100 µL of the clear supernatant. Dilute it serially with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the HPLC-ELSD instrument.

  • Data Validation: Calculate the concentration against a multi-point calibration curve of a certified reference standard. Perform all measurements in biological triplicate. The system is considered validated only if the Relative Standard Deviation (RSD) is < 5%.

Experimental Workflow Visualization

G Start Compound Prep N-Boc-amino alcohol Solvent Solvent Addition (Varying Polarity) Start->Solvent Equil Thermal Equilibration (Shake-Flask, 24h, 25°C) Solvent->Equil Sep Phase Separation (Centrifugation at 10k rpm) Equil->Sep Quant Quantification (HPLC-ELSD / CAD) Sep->Quant Valid Data Validation (Triplicate RSD < 5%) Quant->Valid

Workflow for empirical solubility determination using HPLC-ELSD quantification.

Applications in Advanced Synthesis

The exceptional solubility of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate in polar aprotic solvents directly informs its synthetic utility:

  • Swern & Dess-Martin Oxidations: The conversion of the terminal hydroxyl group to an aldehyde requires strict anhydrous, homogenous conditions. The compound's complete miscibility in Dichloromethane (DCM) at low temperatures (-78 °C) makes it an ideal substrate for these oxidations.

  • Esterification / Etherification: Reactions targeting the -OH group (e.g., Steglich esterification) can be seamlessly conducted in THF or EtOAc, leveraging the molecule's high solubility to maintain high reactant concentrations, thereby driving the reaction kinetics forward without the need for toxic co-solvents like DMF.

References

  • Orion Cientific / Laibo Chem. "tert-Butyl ethyl(2-hydroxyethyl)carbamate and derivatives Catalog (CAS: 152192-95-5)." Orion Cientific. 1

  • BenchChem. "An In-depth Technical Guide on the Solubility of N-Boc-protected amino acids in Organic Solvents." BenchChem Technical Resources. 3

  • ACS Publications. "Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K." Journal of Chemical & Engineering Data. 2

  • Echemi. "A Better Understanding of Di Tert Butyl Dicarbonate: Properties and Applications." Echemi Insights. 5

  • MDPI. "Assessment of Catalyst Selectivity and Hansen Solubility Parameters." Applied Sciences. 4

Sources

Exploratory

Architectural Synthesis and Application of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS 610309-73-4) in Next-Generation β-Lactamase Inhibitors

As antimicrobial resistance (AMR) accelerates, the proliferation of Class A (e.g., KPC-2), Class C (AmpC), and Class D (OXA-48) serine β-lactamases threatens the clinical viability of our most potent β-lactam antibiotics...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the proliferation of Class A (e.g., KPC-2), Class C (AmpC), and Class D (OXA-48) serine β-lactamases threatens the clinical viability of our most potent β-lactam antibiotics. To counter this, medicinal chemistry has pivoted toward non-β-lactam scaffolds, most notably the diazabicyclooctane (DBO) class.

As a Senior Application Scientist, I frequently utilize specific molecular building blocks to engineer targeted steric and electrostatic properties into these DBO scaffolds. One such critical intermediate is tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4) . This guide provides an in-depth technical analysis of its physicochemical profile, synthetic methodology, and strategic integration into advanced β-lactamase inhibitors, supported by authoritative patent literature and chemical databases.

Physicochemical Profiling & Structural Rationale

Before deploying an intermediate in a multi-step API synthesis, it is imperative to understand the causality behind its structural design. The table below summarizes the core quantitative data for CAS 610309-73-4 [1].

Quantitative Chemical Profile
ParameterValueCausality / Application Impact
IUPAC Name tert-Butyl N-(2-hydroxyethyl)-N-isopropylcarbamateDefines the exact connectivity for NMR validation.
CAS Number 610309-73-4Universal identifier for procurement and regulatory filing.
Molecular Formula C10H21NO3Determines mass spectrometric targets (m/z 204.3[M+H]+).
Molecular Weight 203.28 g/mol Utilized for precise stoichiometric calculations in coupling.
Functional Group 1 Primary Alcohol (-OH)Acts as the nucleophilic attachment point to the DBO core.
Functional Group 2 N-Boc Protected AminePrevents unwanted side-reactions during downstream coupling.
The Strategic Rationale of the Pharmacophore

The design of this building block is highly intentional for drug discovery, as detailed in [2]:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides orthogonal protection. During the etherification or Mitsunobu coupling of the primary alcohol to the DBO scaffold, the secondary amine must be masked to prevent it from acting as a competing nucleophile. The Boc group is stable to the basic conditions of coupling but is efficiently cleaved under acidic conditions (e.g., TFA) in the final step.

  • The Isopropyl Motif: Once the drug is finalized and the amine is unmasked, it becomes protonated at physiological pH. This positive charge engages in critical electrostatic interactions with conserved carboxylate residues (like Asp104) in the β-lactamase active site. The isopropyl group provides precise steric bulk—large enough to hinder the rapid deacylation of the enzyme (prolonging inhibition) but compact enough to penetrate the narrow active site pocket.

Experimental Protocol: Synthesis of the Building Block

To ensure high yields and purity, the synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate from 2-(isopropylamino)ethanol must be executed as a self-validating system.

Step-by-Step Methodology
  • Initiation & Solvation: Dissolve 1.0 equivalent of 2-(isopropylamino)ethanol in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

    • Causality: Anhydrous DCM is strictly required to prevent the premature hydrolysis of the Boc-anhydride reagent.

  • Proton Scavenging: Add 1.2 equivalents of Triethylamine (TEA). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: TEA neutralizes the acidic byproducts, driving the equilibrium forward. Cooling to 0 °C suppresses the thermodynamic pathway of O-acylation, ensuring strict chemoselectivity for N-acylation.

  • Electrophilic Addition: Add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise over 30 minutes.

  • Propagation: Remove the ice bath. Allow the reaction to stir under a nitrogen atmosphere at ambient temperature (20–25 °C) for 12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3).

    • Self-Validation: The starting amine will remain at the baseline and stain positive with ninhydrin. Complete conversion is confirmed when the baseline spot disappears and a new product spot appears (Rf ~0.4), which is UV-inactive but stains dark blue with Phosphomolybdic Acid (PMA).

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude viscous liquid via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure carbamate.

Integration into DBO Scaffolds & Workflow Visualization

Once synthesized, CAS 610309-73-4 is deployed to functionalize the core of novel β-lactamase inhibitors. The primary alcohol is typically activated (e.g., via mesylation or Mitsunobu conditions) to alkylate the DBO nucleus. Following the assembly of the scaffold, the intermediate undergoes sulfation, and finally, acidic cleavage unmasks the active isopropylamine [2].

G A 2-(Isopropylamino)ethanol [Nucleophile] C tert-Butyl (2-hydroxyethyl) (isopropyl)carbamate (CAS: 610309-73-4) A->C N-Boc Protection (0°C to RT) B Boc2O + TEA [Electrophile & Base] B->C Reagent Input D Activation & Coupling [with DBO Scaffold] C->D -OH Functionalization E Global Deprotection (TFA) [Unmasking Amine] D->E Scaffold Assembly F DBO β-Lactamase Inhibitor [Active API] E->F Acidic Cleavage

Workflow: Synthesis of CAS 610309-73-4 and its integration into DBO β-lactamase inhibitors.

Mechanistic Pathway of the Final API

The ultimate goal of utilizing CAS 610309-73-4 is to produce an API capable of rescuing β-lactam antibiotics from enzymatic destruction. The resulting DBO inhibitor forms a highly stable, reversible covalent acyl-enzyme complex with the catalytic Ser70 residue of the β-lactamase. The isopropylamine motif, derived from our building block, acts as an electrostatic anchor, significantly decreasing the off-rate (deacylation) of the inhibitor.

Pathway S1 Serine β-Lactamase (Ser70 Active Site) S3 Pre-Acylation Complex S1->S3 S2 DBO Inhibitor (Isopropylamine Motif) S2->S3 Electrostatic Binding S4 Covalent Acyl-Enzyme Intermediate S3->S4 Nucleophilic Attack (Ser70-OH) S4->S1 Slow Deacylation (Reversible)

Mechanism: Covalent inhibition of Serine β-Lactamase stabilized by the isopropylamine motif.

Analytical Quality Control Parameters

To guarantee the trustworthiness of the synthesized intermediate before committing it to expensive downstream DBO coupling, the following analytical validations must be met:

Analytical TechniqueTarget ObservationCausality / Rationale
¹H NMR (CDCl₃) Intense singlet at ~1.45 ppm (9H)Confirms the successful integration and integrity of the tert-butyl (Boc) protecting group.
¹H NMR (CDCl₃) Multiplet at ~4.0 ppm (1H)Validates the presence of the methine proton of the critical isopropyl group.
LC-MS (ESI+) Peak at m/z 204.3 [M+H]⁺Verifies the exact molecular weight, ruling out over-acylation (e.g., O,N-di-Boc formation).
Karl Fischer Titration < 0.1% Water ContentStrict moisture control is crucial, as residual water will quench downstream coupling reagents (like DEAD/DIAD in Mitsunobu).

References

  • Title: US9708320B2 - β-lactamase inhibitor and process for preparing the same Source: Google Patents URL
Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Boc-Protected Amino Alcohols

Introduction The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, owing to its broad stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, owing to its broad stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[1][2] Boc-protected amino alcohols are crucial chiral building blocks in this context, serving as precursors to a vast array of complex molecules, including HIV protease inhibitors and other therapeutics.[3][4] The thermodynamic stability of these intermediates is not merely an academic curiosity; it is a critical parameter that dictates reaction outcomes, purification strategies, and shelf-life.

This technical guide provides an in-depth analysis of the factors governing the thermodynamic stability of Boc-protected amino alcohols. We will move beyond a simple discussion of deprotection kinetics to explore the nuanced interplay of conformational equilibria, intramolecular hydrogen bonding, and environmental factors that define the stability of these vital synthetic intermediates. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding to inform their synthetic strategies and handling protocols.

The Conformational Landscape: Intramolecular Hydrogen Bonding as the Locus of Stability

The thermodynamic stability of a Boc-protected 1,2-amino alcohol is fundamentally dictated by its preferred conformation in solution. The molecule is not a static entity but exists in a dynamic equilibrium between multiple rotamers. The most significant stabilizing force is the formation of an intramolecular hydrogen bond (IHB) between the N-H proton or, more commonly, the carbonyl oxygen of the Boc group and the hydroxyl proton of the alcohol. Computational and spectroscopic studies have shown that conformations featuring this hydrogen bond are significantly lower in energy.[5][6]

Specifically, the key equilibrium lies between a "closed" or hydrogen-bonded conformation and an "open" or non-hydrogen-bonded state. The "closed" conformation is stabilized by a five- or six-membered ring structure formed via the hydrogen bond. This interaction restricts the conformational freedom of the molecule, locking it into a lower energy state.

G Open Non-H-Bonded State Closed Intramolecularly H-Bonded State Open->Closed ΔG < 0 (Favorable) Closed->Open Conformational Flexibility

Caption: Mechanism of acid-catalyzed Boc deprotection.

The lability of the Boc group increases with the acidity of the medium. [7]This pathway is the primary concern when handling these compounds, as even trace acidic impurities can initiate deprotection.

Thermal Decomposition

As previously mentioned, high temperatures can induce cleavage of the Boc group without a catalyst. [8]This is a critical consideration during distillations, high-temperature reactions, or long-term storage in warm conditions. The reaction proceeds via a concerted elimination mechanism, yielding the free amine, CO₂, and isobutylene.

Experimental Protocol: Assessing Stability via Variable-Temperature NMR (VT-NMR)

VT-NMR spectroscopy is a powerful, non-destructive technique to directly observe the conformational dynamics and assess the thermodynamic parameters of the intramolecular hydrogen bond. By monitoring the chemical shift of the hydroxyl (O-H) proton at different temperatures, one can infer the stability of the hydrogen-bonded state.

Objective: To determine the relative stability of the intramolecularly hydrogen-bonded conformation of (S)-N-Boc-2-amino-1-propanol.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (S)-N-Boc-2-amino-1-propanol.

    • Dissolve the sample in ~0.6 mL of a dry, non-polar, aprotic deuterated solvent (e.g., deuterated chloroform, CDCl₃, or toluene-d₈). The choice of a non-polar solvent is critical to minimize intermolecular hydrogen bonding, allowing for the clear observation of the intramolecular phenomenon.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature control unit.

    • Tune and shim the spectrometer on the sample at the starting temperature (e.g., 298 K).

  • Data Acquisition Workflow:

    • Acquire a standard ¹H NMR spectrum at an initial low temperature (e.g., 233 K / -40°C).

    • Increment the temperature in a stepwise manner (e.g., in 10 K intervals) up to a higher temperature (e.g., 323 K / 50°C).

    • At each temperature step, allow the sample to equilibrate for at least 5-10 minutes before acquiring a new ¹H NMR spectrum.

Caption: Workflow for Variable-Temperature NMR stability analysis.

  • Data Analysis and Interpretation:

    • Observation: In the absence of competing intermolecular interactions, the hydroxyl proton (OH) involved in an intramolecular hydrogen bond will typically appear as a relatively sharp signal at a downfield chemical shift (e.g., 3-5 ppm).

    • Analysis: Plot the chemical shift of the OH proton (δ in ppm) as a function of temperature (T in Kelvin).

    • Interpretation: As the temperature increases, the intramolecular hydrogen bond weakens and begins to break. This leads to an increase in the population of the "open" conformer, where the OH proton is more shielded. Consequently, the observed chemical shift of the OH proton will move upfield (to a lower ppm value) as the temperature rises. A large change in chemical shift over the temperature range indicates a relatively stable hydrogen bond at low temperatures that is significantly disrupted at higher temperatures. From a full thermodynamic analysis of the data, the enthalpy (ΔH°) and entropy (ΔS°) of the hydrogen bond formation can be calculated, providing a quantitative measure of stability.

Practical Implications and Handling

  • Storage: For long-term stability, Boc-protected amino alcohols should be stored at low temperatures (2-8°C or -20°C) in tightly sealed containers to protect from moisture and acidic vapors. [9]* Solvent Choice: During reactions or workups, be mindful that protic solvents can weaken the stabilizing intramolecular hydrogen bond. For reactions where the Boc group's integrity is paramount, consider using aprotic solvents where possible.

  • pH Control: The most significant threat to stability is acid. Ensure all reaction and storage media are neutral or basic. Avoid contact with acidic surfaces, reagents, or silica gel for extended periods unless deprotection is intended. [10][11]* Thermal Stress: Avoid unnecessarily high temperatures during purification (e.g., distillation) or reactions. If a reaction requires heat, monitor for potential Boc group cleavage by TLC or LC-MS. [12]

Conclusion

The thermodynamic stability of Boc-protected amino alcohols is a multifaceted issue governed primarily by the conformational equilibrium between an internally hydrogen-bonded state and an open, non-bonded state. This equilibrium is profoundly influenced by solvent, temperature, and molecular structure. A thorough understanding of these principles allows researchers to make informed decisions regarding reaction conditions, purification methods, and storage protocols, thereby ensuring the integrity of these invaluable chiral building blocks and enhancing the success of complex synthetic endeavors.

References

  • Benchchem. A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.

  • Benchchem. Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.

  • Pazos, O. et al. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC.

  • Taleb, F. et al. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry.

  • Master Organic Chemistry. Amine Protection and Deprotection.

  • Seco, J. M. et al. Absolute configuration of amino alcohols by H-1-NMR. ResearchGate.

  • Lane, J. R. et al. Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. ResearchGate.

  • García, R. et al. Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. ResearchGate.

  • García, R. et al. Assigning the configuration of amino alcohols by NMR: a single derivatization method. PubMed.

  • Organic Chemistry. Boc Deprotection Mechanism. YouTube.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Benchchem. Navigating the Stability and Storage of t-Boc-Aminooxy-PEG3-alcohol: An In-depth Technical Guide.

  • Li, G. et al. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC.

  • Cameron, L. et al. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. PMC.

  • ResearchGate. Analyzed Boc-aminoalcohols 1−7 and their Δδ PM (Δδ PM = δR(P) − δR(M)) values in CDCl 3 as TBBA esters.

  • Martínez-Fernández, L. et al. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.

  • Alkorta, I. et al. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. UAM.

  • Lane, J. R. et al. Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. PubMed.

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?.

  • Foley, D. et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

  • Chemistry Steps. Boc Protecting Group for Amines.

  • Aaron, H. S. & Ferguson, C. P. Conformational analysis of intramolecular hydrogen-bonded amino alcohols. Journal of the American Chemical Society.

  • ResearchGate. Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs.

  • Eide-Haugmo, I. et al. Impact of Solvent on the Thermal Stability of Amines. PMC.

  • IJCRT.org. Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions.

  • ResearchGate. Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow.

  • MDPI. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights.

  • RSC.org. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using.

  • University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

  • Lavendomme, R. et al. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. PMC.

  • Hayashida, O. et al. Molecular discrimination of N-protected amino acid esters by a self-assembled cylindrical capsule: spectroscopic and computational studies. PubMed.

  • Sigma-Aldrich. N-Protected Amino Alcohols.

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).

Sources

Exploratory

Steric hindrance effects of isopropyl group in Boc-carbamates

Navigating Steric Hindrance: The Impact of the Isopropyl Group on Boc-Carbamate Reactivity and Conformation Abstract The tert-butyloxycarbonyl (Boc) group is a foundational protecting moiety in peptide synthesis and medi...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Steric Hindrance: The Impact of the Isopropyl Group on Boc-Carbamate Reactivity and Conformation

Abstract The tert-butyloxycarbonyl (Boc) group is a foundational protecting moiety in peptide synthesis and medicinal chemistry. However, the introduction of a bulky isopropyl group—either directly on the carbamate nitrogen or at an adjacent α-carbon—profoundly alters the local steric environment. This technical guide explores the mechanistic causality behind isopropyl-induced steric hindrance, its quantitative impact on cleavage kinetics, and its strategic application in modern drug design.

Mechanistic Causality: Conformation and Cleavage Kinetics

To understand how an isopropyl group impacts a Boc-carbamate, we must look beyond basic 2D connectivity and analyze the 3D conformational dynamics and transition-state thermodynamics.

Conformational Locking and Rotamer Equilibrium Organic carbamates exhibit partial double-bond character along the C–N bond due to amide resonance, resulting in distinct syn and anti rotamers. The introduction of an isopropyl group—a branched alkyl chain whose methyl groups sweep a wide steric cone—forces the molecule to adopt higher-energy ground state conformations to minimize A-1,3 allylic strain. Like their urea congeners, N-alkyl-N-Boc carbamates exhibit a strong preference for a conformation in which the N-alkyl group and the carbonyl oxygen are positioned to minimize steric clashing[1]. This conformational locking restricts the flexibility required for the molecule to adopt optimal transition-state geometries during subsequent reactions.

Retardation of Cleavage Kinetics Standard Boc deprotection is an acid-catalyzed process that relies on the initial protonation of the weakly nucleophilic carbonyl oxygen, followed by a rate-limiting fragmentation that yields the free amine, carbon dioxide, and an isobutylene cation. When an isopropyl group is adjacent to the Boc group, it creates a severe steric shield. This shielding physically obstructs the trajectory of incoming electrophiles or protons. Furthermore, the ground-state destabilization and rigidified conformation prevent the optimal orbital overlap required for the fragmentation step. For example, in oxalyl chloride-mediated deprotection, steric hindrance from isopropyl units attached adjacent to the N-Boc group significantly slows the cleavage reaction[2].

G N1 N-Isopropyl Boc-Carbamate (Sterically Hindered) N2 Carbonyl Protonation (Equilibrium) N1->N2 H+ addition N3 Steric Clash: iPr vs t-Butyl N2->N3 Conformational Restriction N4 Rate-Limiting Fragmentation N3->N4 High Activation Energy N5 Free Amine + CO2 + Isobutylene N4->N5 Cleavage

Mechanistic pathway of acid-catalyzed Boc cleavage highlighting steric hindrance.

Quantitative Impact on Deprotection Rates

The theoretical models of steric hindrance translate directly into measurable kinetic delays in the laboratory. The table below synthesizes quantitative data from various deprotection methodologies, highlighting the stark contrast in reactivity between unhindered substrates and those bearing an isopropyl group.

Substrate TypeStructural HindranceReaction SystemDeprotection TimeYield / Outcome
N-Boc-L-Alanine methyl ester Methyl (Minimal)DES (ChCl:pTSA)10 min>98%[3]
N-Boc-L-Valine methyl ester Isopropyl (High)DES (ChCl:pTSA)25 min63%[3]
tert-Butyl N-(phenyl)carbamate NoneOxalyl Chloride< 1 h>80%[2]
tert-Butyl N-(2-isopropylphenyl)carbamate Ortho-Isopropyl (High)Oxalyl Chloride> 3 h70%[2]
N-Methyl Tetrazine Carbamate Methyl (Minimal)Physiological (PBS)-Baseline Stability[4]
N-Isopropyl Tetrazine Carbamate N-Isopropyl (High)Physiological (PBS)-Enhanced Stability[4]

As observed, branched-chain amino acid derivatives like N-Boc Valine require significantly longer deprotection times and often result in lower yields compared to aliphatic side chains like Alanine, a direct consequence of the steric hindrance imposed by the isopropyl side chain[3].

Experimental Protocol: Self-Validating Kinetic Profiling

To accurately quantify the rate retardation caused by isopropyl-induced steric hindrance, researchers must employ a self-validating kinetic assay. The following protocol utilizes a parallel unhindered control to isolate steric bulk as the sole variable affecting the cleavage rate.

Step 1: Substrate & Control Preparation Prepare a 0.1 M solution of the target N-isopropyl Boc-carbamate and a 0.1 M solution of N-Boc-glycine (unhindered control) in the chosen solvent (e.g., dichloromethane). Causality Check: Introduce 1,3,5-trimethoxybenzene as an inert internal standard. This ensures that any volume loss due to evaporation during sampling does not skew the quantitative NMR/HPLC integration.

Step 2: Initiation of Acidic Cleavage Introduce the cleavage reagent, such as a Brønsted Acidic Deep Eutectic Solvent (DES) or standard HCl[3]. Causality Check: Use a large molar excess of acid (e.g., 10 equivalents). This forces the reaction into pseudo-first-order kinetics, mathematically simplifying the derivation of the rate constant ( kobs​ ).

Step 3: Time-Course Sampling and Quenching Extract 50 µL aliquots at predefined intervals (e.g., 0, 5, 10, 20, 40, 60 minutes). Immediately quench each aliquot into 500 µL of ice-cold 5% aqueous NaHCO3​ [3]. Causality Check: Rapid neutralization halts the protonation-dependent fragmentation instantly. Failing to quench will allow the cleavage to continue in the analytical queue, artificially inflating the calculated conversion rates.

Step 4: Analytical Quantification Analyze the quenched organic extracts via HPLC-UV or 1H -NMR. Track the disappearance of the Boc tert-butyl singlet (~1.4 ppm in NMR) relative to the internal standard.

Step 5: Kinetic Data Derivation Plot ln([Boc]t​/[Boc]0​) versus time. The slope yields the pseudo-first-order rate constant. A valid system will show a steep linear slope for the unhindered control and a significantly shallower slope for the isopropyl-hindered substrate.

Workflow S1 Substrate Preparation S2 Acidic Cleavage (e.g., DES/HCl) S1->S2 S3 Aliquot Sampling & Quenching S2->S3 S4 HPLC / 1H-NMR Analysis S3->S4 S5 Kinetic Rate Determination S4->S5

Step-by-step experimental workflow for the kinetic evaluation of Boc deprotection.

Strategic Applications in Drug Design and Prodrugs

In medicinal chemistry, steric hindrance is not merely a synthetic obstacle; it is a highly tunable design feature. The delayed cleavage kinetics of isopropyl-hindered carbamates are actively exploited in the development of prodrugs and targeted therapeutics.

Bioorthogonal Click-to-Release Systems In the design of Antibody-Drug Conjugates (ADCs), drugs are often tethered to antibodies via carbamate linkers. A major challenge is preventing premature drug leakage in systemic circulation. Researchers have found that replacing a standard N-methyl group with a bulkier N-isopropyl substituent on tetrazine carbamates significantly improves the stability of the linker against spontaneous degradation in plasma[4]. When the bioorthogonal trigger (e.g., trans-cyclooctene) is introduced at the tumor site, the click reaction forces an elimination cascade that overcomes this steric barrier, releasing the payload on demand.

By deliberately installing an isopropyl group adjacent to a Boc or functional carbamate, drug developers can perfectly calibrate the half-life of a prodrug, ensuring it survives systemic circulation long enough to reach its biological target.

Sources

Foundational

Strategic Applications of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate in Medicinal Chemistry: A Technical Guide

Executive Summary In modern drug discovery, the strategic incorporation of basic amine pharmacophores is critical for modulating a drug candidate's physicochemical properties, target affinity, and metabolic stability. te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of basic amine pharmacophores is critical for modulating a drug candidate's physicochemical properties, target affinity, and metabolic stability. tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4 / 152192-95-5 derivatives), commonly referred to as Boc-N-isopropyl ethanolamine, is a highly versatile, bifunctional building block. This whitepaper details its primary applications in medicinal chemistry, ranging from the synthesis of metabolically stable receptor modulators and β -lactamase inhibitors to the development of targeted phospholipid analogs.

Chemical Rationale: The Causality of Chemoselectivity

Direct functionalization of unprotected N-isopropylethanolamine often results in competitive N-alkylation, leading to complex, low-yielding mixtures of tertiary amines and quaternary ammonium salts. By utilizing the Boc-protected derivative, the secondary amine is rendered non-nucleophilic due to the electron-withdrawing nature and steric bulk of the tert-butoxycarbonyl (Boc) group.

This chemoselectivity ensures that subsequent reactions—such as Mitsunobu etherifications, esterifications, or oxidations—occur exclusively at the primary hydroxyl group. Furthermore, the Boc group is highly stable to basic, nucleophilic, and catalytic hydrogenation conditions, yet it can be quantitatively removed under mild acidic conditions. This orthogonal reactivity makes it an indispensable tool for complex, multi-step drug synthesis.

Primary Medicinal Chemistry Applications

Synthesis of Metabolically Stable Pharmacophores

The N-isopropylaminoethyl moiety is a privileged pharmacophore used to enhance the metabolic stability of drug candidates. Compared to N-methyl or N-ethyl groups, the bulky isopropyl group sterically shields the basic nitrogen, significantly reducing its liability to rapid oxidative N-dealkylation by Cytochrome P450 (CYP) enzymes[1].

For example, researchers have utilized this building block to synthesize [2][3]. These compounds act as potent heme oxygenase (HO-1) activators and antioxidants. The bulky isopropyl group on the basic side chain was found to play a critical role in maximizing HO-1 activation compared to smaller alkyl substituents.

Development of Non- β -Lactam β -Lactamase Inhibitors

In the fight against antimicrobial resistance, diazabicyclooctane (DBO) derivatives have emerged as potent non- β -lactam β -lactamase inhibitors. Recent patents, such as[4], highlight the use of functionalized amino alcohols in the synthesis of complex DBO side chains. The Boc-protected N-isopropylethanolamine serves as a critical intermediate to introduce basic side chains that enhance the molecule's penetration through the outer membrane porin channels of Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

Choline Analogs and Cell Membrane Modulation

N-isopropylethanolamine (IPE) acts as a structural analog of choline. When mammalian cells are exposed to IPE, it is phosphorylated and enters the Kennedy pathway, competing with endogenous choline[5][6]. This interference leads to the formation of abnormal cell membrane phospholipids, altering membrane fluidity and inhibiting the growth of specific cancer cell lines[7]. Utilizing the Boc-protected variant allows researchers to synthesize specific phospholipid prodrugs—such as[8]—where the lipid tail is attached prior to revealing the active amine, yielding targeted antitumoral or antifungal agents.

Quantitative Data: Physicochemical Impact of N-Alkyl Substituents

The choice of the N-alkyl group on the ethanolamine pharmacophore drastically alters the pharmacokinetic profile of the resulting drug. The table below summarizes the physicochemical impact of these substitutions.

Alkyl GroupSteric A-Value (kcal/mol)Inductive Effect (Taft σ *)CYP450 N-Dealkylation LiabilityPrimary Medicinal Chemistry Application
Methyl 1.700.00High (Rapid clearance)Short-acting modulators, high clearance drugs
Ethyl 1.75-0.10ModerateBalanced lipophilicity and clearance
Isopropyl 2.15-0.19Low (Steric shielding)Long-acting agents, enhanced metabolic stability

Experimental Protocol: Mitsunobu Etherification and Deprotection

To append the N-isopropylaminoethoxy side chain to a phenolic drug core, the Mitsunobu reaction is the industry standard. The following protocol is designed as a self-validating system, ensuring high yields and chemoselectivity.

Step 1: Reagent Assembly

  • Action: Dissolve 1.0 equivalent of the phenolic pharmacophore core and 1.2 equivalents of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate in anhydrous Tetrahydrofuran (THF).

  • Causality: THF is a polar aprotic solvent that readily dissolves the reagents and triphenylphosphine (PPh 3​ ) while preventing premature protonation of the betaine intermediate, which would stall the reaction.

Step 2: Activation

  • Action: Add 1.5 equivalents of PPh 3​ , cool the mixture to 0°C under inert gas, and add 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise.

  • Causality: DIAD is selected over DEAD due to its superior safety profile and lower volatility. The 0°C temperature strictly controls the exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing the thermal degradation of the reagents.

Step 3: Coupling and Validation

  • Action: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

  • Causality: The alkoxide attacks the phosphonium intermediate, yielding the Boc-protected ether with strict regioselectivity. LC-MS validation ensures complete consumption of the phenol before proceeding.

Step 4: Boc Deprotection and Salt Isolation

  • Action: Purify the intermediate via flash chromatography. Dissolve the purified ether in minimal dichloromethane (DCM) and add 10 equivalents of 4M HCl in dioxane. Stir for 2 hours, then concentrate under vacuum to precipitate the product.

  • Causality: HCl in dioxane is strategically chosen over Trifluoroacetic acid (TFA). While TFA requires a subsequent and tedious salt-exchange step to remove toxic trifluoroacetate counterions, HCl directly yields the biologically compatible, highly crystalline hydrochloride salt of the target pharmacophore.

Mechanistic Visualization

The following diagram illustrates the biological causality of utilizing this building block to synthesize IPE-based prodrugs, which subsequently interfere with the Kennedy pathway to modulate cell growth.

G A tert-Butyl (2-hydroxyethyl) (isopropyl)carbamate B Acidic Deprotection (TFA or HCl) A->B Deprotection C N-Isopropylethanolamine (IPE) B->C Yields Active Amine D Choline Kinase (Phosphorylation) C->D Cellular Uptake E Phospho-IPE D->E ATP -> ADP F Kennedy Pathway Interference E->F Competes with Choline G Altered Cell Membrane Phospholipids F->G Growth Inhibition

Metabolic interference of the Kennedy pathway by IPE derived from its Boc-protected precursor.

References

  • Title: Modulation of mammalian cell growth by a choline analog, N-isopropylethanolamine Source: In Vitro, 18(2), 129-140 (1982) URL: [Link]

  • Title: Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 58-64 (2013) URL: [Link]

  • -lactamase inhibitor and process for preparing the same (US9708320B2)
  • Title: Novel erucyl, brassidyl and nervonyl derivatives (EP0507337B1)

Sources

Exploratory

Synthesis and Mechanistic Evaluation of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: A Technical Whitepaper

Executive Summary tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 105655-01-4), commonly referred to as N-Boc-N-isopropylaminoethanol, is a highly versatile bifunctional building block utilized extensively in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 105655-01-4), commonly referred to as N-Boc-N-isopropylaminoethanol, is a highly versatile bifunctional building block utilized extensively in modern drug discovery. By orthogonally protecting the secondary amine, this molecule allows researchers to selectively functionalize the primary hydroxyl group—often via Mitsunobu conditions, mesylation, or etherification—before unmasking the amine for subsequent coupling. This specific chemoselectivity is a cornerstone in the synthesis of complex carbazole-based anti-cancer therapeutics[1] and advanced β-lactamase inhibitors[2].

This whitepaper critically evaluates the available synthetic routes for this molecule, detailing the mechanistic causality behind reagent selection, and provides a field-proven, self-validating experimental protocol optimized for scalability and high atom economy.

Retrosynthetic Analysis and Pathway Visualization

The synthesis of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate can be approached through three primary retrosynthetic disconnections. The selection of the optimal route depends heavily on the availability of starting materials and the desired scale of production.

Retrosynthesis Sub1 2-(Isopropylamino)ethanol + Boc₂O Target tert-Butyl (2-hydroxyethyl) (isopropyl)carbamate Sub1->Target Route 1: Direct Protection Sub2 Ethanolamine + Acetone Sub2->Sub1 Reductive Amination Sub3 N-Boc-isopropylamine + 2-Bromoethanol Sub3->Target Route 3: N-Alkylation

Figure 1: Retrosynthetic pathways for tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate.

Route Evaluation
  • Route 1 (Direct N-Boc Protection): The industry standard. It utilizes commercially available 2-(isopropylamino)ethanol and di-tert-butyl dicarbonate (Boc₂O). It is highly scalable and proceeds under mild conditions[1].

  • Route 2 (Reductive Amination Cascade): A de novo approach starting from bulk ethanolamine and acetone. While cost-effective for massive scale-up, the intermediate reduction step requires careful control to prevent over-alkylation.

  • Route 3 (N-Alkylation): The least preferred method. Deprotonating N-Boc-isopropylamine requires strong bases (e.g., NaH), and the bifunctional nature of 2-bromoethanol often leads to competitive O-alkylation and polymerization side reactions.

Quantitative Route Comparison

To guide synthetic planning, the following table summarizes the quantitative and qualitative metrics of the three proposed routes:

Synthesis MetricRoute 1: Direct ProtectionRoute 2: Reductive AminationRoute 3: N-Alkylation
Overall Yield 85% – 95%60% – 75%< 40%
Step Count 12 (or 1-pot cascade)1
Primary Impurity t-Butanol (Highly volatile)Over-alkylated tertiary aminesO-alkylated byproducts
Reagent Cost LowVery LowHigh (Requires NaH)
Scalability Excellent (Kilogram scale)GoodPoor (Safety concerns)

The Core Methodology: Route 1 Deep Dive

Because Route 1 is the most robust and widely utilized method in pharmaceutical development[1], we will isolate its mechanistic causality and provide a validated protocol.

Mechanistic Causality of Experimental Choices
  • Solvent Selection (Methanol): Methanol is chosen over aprotic solvents like Dichloromethane (DCM) because it acts as a hydrogen-bond donor. This protic environment stabilizes the zwitterionic tetrahedral intermediate formed during the initial nucleophilic attack of the amine onto the Boc₂O carbonyl, significantly lowering the activation energy barrier[3].

  • Absence of External Base: Unlike the protection of anilines or sterically hindered amines, 2-(isopropylamino)ethanol is sufficiently nucleophilic and basic (pKa ~9.5) to self-catalyze the reaction. Omitting an external base like Triethylamine (TEA) prevents the formation of triethylammonium salts, streamlining downstream purification[1].

  • Stoichiometry (2.0 Equivalents of Boc₂O): The starting material, 2-(isopropylamino)ethanol, is frequently supplied as a 70% aqueous solution. The presence of water causes competitive hydrolysis of Boc₂O into tert-butanol and CO₂. Supplying a stoichiometric excess (1.7 to 2.0 eq) ensures complete conversion of the amine despite the hydrolytic side reaction[1].

Mechanism Step1 Amine Nucleophile (2-isopropylaminoethanol) Step2 Tetrahedral Intermediate Step1->Step2 + Boc₂O Step3 Leaving Group Expulsion Step2->Step3 Step4 Decarboxylation (-CO₂, -tBuOH) Step3->Step4 Step5 Target Carbamate Step4->Step5

Figure 2: Mechanistic workflow of the direct N-Boc protection highlighting intermediate states.

Self-Validating Experimental Protocol

This protocol is adapted from validated industrial procedures for carbazole precursor synthesis[1]. The workflow is designed as a self-validating system: the physical phase changes during the workup inherently confirm the success of the reaction.

Materials Required:

  • 2-(Isopropylamino)ethanol (70% aqueous solution)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH), Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • Reaction Initiation: To a round-bottom flask equipped with a magnetic stir bar, add 2-(isopropylamino)ethanol (22.3 mL of a 70% aq. solution, 0.136 mol) and dissolve in Methanol (200 mL).

  • Electrophile Addition: Slowly add Boc₂O (50.8 g, 0.23 mol, ~1.7 eq) to the stirring solution. Observation: Mild effervescence may occur due to the release of CO₂ from the competitive hydrolysis of Boc₂O.

  • Propagation: Stir the reaction mixture at ambient temperature (20–25 °C) for 4 hours.

  • Phase-Driven Workup (Self-Validation Step): Dilute the reaction mixture with deionized water (1.2 L).

    • Causality: The starting amino alcohol is highly water-soluble. However, the target N-Boc protected product is highly lipophilic. Diluting the methanolic solution with a massive excess of water forces the product to crash out or form a micro-emulsion, visually validating that the lipophilic transformation has occurred.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (4 × 400 mL). The lipophilic target compound partitions entirely into the organic phase.

  • Purification: Wash the combined EtOAc extracts with brine (1 × 400 mL) to remove residual methanol and unreacted polar starting materials.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The byproduct, tert-butanol, is volatile and is removed during evaporation, yielding the pure tert-butyl (2-hydroxyethyl)(isopropyl)carbamate as a clear to pale-yellow viscous oil.

Conclusion

The synthesis of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate is most efficiently achieved via the direct N-Boc protection of 2-(isopropylamino)ethanol. By leveraging the inherent basicity of the starting amine and the stabilizing effects of a protic solvent, the reaction can be driven to near-quantitative yields without the need for external catalysts or complex chromatographic purification. This methodology provides a highly reliable foundation for researchers synthesizing advanced molecular scaffolds.

References

  • US9708320B2 - β-lactamase inhibitor and process for preparing the same Source: Google Patents URL
  • CN102203063A / EP2356093B1 - Carbazole compounds and therapeutic uses of the compounds Source: Google Patents URL
  • Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions Source: ResearchGate URL:[Link]

Sources

Foundational

LogP and Hydrophobicity Profiling of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug development and complex organic synthesis, the physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug development and complex organic synthesis, the physicochemical profiling of intermediate building blocks is as critical as the evaluation of final active pharmaceutical ingredients (APIs). tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4) is a highly versatile, differentially protected amino alcohol. Structurally, it features a tertiary carbamate core flanked by a bulky, lipophilic tert-butyloxycarbonyl (Boc) group, an isopropyl group, and a polar 2-hydroxyethyl chain.

Understanding its hydrophobicity—quantified by its partition coefficient ( LogP )—is essential for optimizing liquid-liquid extraction during synthetic workups, predicting chromatographic retention times, and modeling its behavior in biological assays if utilized as a structural pharmacophore. This whitepaper provides a comprehensive analysis of its lipophilic profile, structural causality, and the self-validating protocols required for empirical LogP determination.

Physicochemical Profiling & Structural Causality

The hydrophobicity of a molecule is fundamentally dictated by the balance of its hydrogen-bonding capacity and its non-polar surface area. For tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, the molecular architecture presents a fascinating dichotomy[1]:

  • Lipophilic Domains: The Boc group and the N-isopropyl substituent provide significant steric bulk and hydrocarbon surface area. These groups disrupt water structuring, driving the molecule toward the non-polar phase.

  • Hydrophilic Domains: The molecule possesses a single hydrogen-bond donor (HBD) located at the terminal hydroxyl group of the ethyl chain. Notably, because the nitrogen is fully substituted (tertiary carbamate), it acts solely as a hydrogen-bond acceptor (HBA), eliminating the HBD capacity typically associated with secondary amides or carbamates.

This structural interplay results in a moderate lipophilicity, with computational models placing its LogP between 1.2 and 1.86[1][2].

Quantitative Data Summary

The following table synthesizes the core computational and physicochemical parameters of the compound, sourced from and [1][2].

ParameterValueCausality / Implication
Molecular Formula C10​H21​NO3​ Defines the baseline molecular weight.
Molecular Weight 203.28 g/mol Low MW ensures high diffusivity in solvent systems.
XLogP3-AA 1.2Computed baseline indicating moderate lipophilicity.
Predicted LogP 1.86Consensus value; ideal for ethyl acetate/water partitioning.
TPSA 49.8 ŲTopological Polar Surface Area; predicts excellent membrane permeability (< 90 Ų).
H-Bond Donors 1Restricted to the terminal -OH group.
H-Bond Acceptors 3Contributed by the carbamate oxygens and hydroxyl oxygen.
Rotatable Bonds 5Confers conformational flexibility during phase partitioning.

Experimental Workflows for Empirical LogP Determination

While computational values (XLogP3) provide a robust baseline, empirical validation is mandatory for GLP-compliant drug development. Below are two self-validating methodologies designed to determine the precise LogP of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate.

Protocol A: The Shake-Flask Method (Gold Standard)

This method relies on the direct measurement of the compound's concentration in an immiscible biphasic system (n-octanol and water).

  • Step 1: Phase Pre-Saturation. Vigorously stir equal volumes of ultra-pure water and n-octanol for 24 hours at 25°C, then allow phase separation.

    • Causality: Solvents are mutually soluble to a small degree. Pre-saturation prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Step 2: Solubilization. Dissolve exactly 10.0 mg of the carbamate in 10.0 mL of the pre-saturated n-octanol phase.

  • Step 3: Partitioning. Combine the spiked octanol with 10.0 mL of pre-saturated water in a thermostatic shaker (25 ± 0.1°C). Agitate at 150 rpm for 60 minutes.

  • Step 4: Phase Separation (Centrifugation). Centrifuge the mixture at 3000 × g for 15 minutes.

    • Causality: Mechanical shaking generates micro-emulsions at the interface. Centrifugation forces complete phase coalescence, preventing the false detection of octanol-bound compound in the aqueous phase.

  • Step 5: Quantification & Self-Validation. Quantify the concentration in both phases using LC-MS or GC-FID.

    • Self-Validating Check (Mass Balance): Calculate the total mass recovered: (Voct​×Coct​)+(Vaq​×Caq​) . If the recovery is not between 98% and 102%, the assay is invalid (indicating interfacial adsorption or volatility losses), and must be repeated.

  • Step 6: Calculation. LogP=Log10​(Coct​/Caq​) .

Protocol B: RP-HPLC Method (High-Throughput Alternative)

For rapid screening, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates the retention time of the compound to its lipophilicity using a C18 stationary phase.

  • Step 1: Calibration. Inject a suite of reference compounds with known LogP values (e.g., benzyl alcohol, acetophenone, toluene) under isocratic conditions (e.g., 50:50 Methanol:Water).

  • Step 2: Capacity Factor ( k′ ) Calculation. Determine k′ for all references using the formula k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the dead time (measured using an unretained marker like uracil).

    • Causality: Using k′ instead of raw retention time normalizes the data against variations in flow rate and column dimensions, ensuring the protocol is instrument-agnostic.

  • Step 3: Target Injection. Inject tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate and calculate its k′ .

  • Step 4: Interpolation. Plot Log(k′) vs. LogP for the reference compounds to generate a linear regression model. Interpolate the LogP of the target compound from this curve.

Workflow Visualization

The following diagram illustrates the logical flow and causality of the RP-HPLC self-validating system for LogP determination.

G N1 Reference Calibrants (Known LogP) N3 RP-HPLC Separation (C18 Column, Isocratic) N1->N3 Inject N2 Target Compound (tert-Butyl...carbamate) N2->N3 Inject N4 Retention Time (tR) Measurement N3->N4 UV/MS Detection N5 Capacity Factor (k') Calculation N4->N5 k' = (tR - t0) / t0 N6 Calibration Curve (Log k' vs LogP) N5->N6 Plot References N7 Interpolated LogP Value (~1.86) N5->N7 Map Target k' N6->N7 Linear Regression

RP-HPLC workflow for empirical LogP determination via capacity factor interpolation.

Implications for Synthesis and Formulation

The established LogP range of 1.2 to 1.86 for tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate dictates specific handling and processing parameters:

  • Aqueous Workup: During synthesis, the compound will partition highly favorably into organic solvents like ethyl acetate or dichloromethane (DCM) when extracted from neutral aqueous solutions.

  • Chromatographic Purification: On normal-phase silica gel, the presence of the free hydroxyl group will cause moderate retention, requiring a polar modifier (e.g., 2-5% methanol in DCM or a gradient of ethyl acetate in hexanes) to elute the compound efficiently.

  • Boc-Deprotection: Upon treatment with trifluoroacetic acid (TFA) or HCl, the lipophilic Boc group is cleaved, generating a highly polar, water-soluble amino alcohol salt. This massive shift in LogP (from ~1.86 to < 0) is the mechanistic basis for the easy separation of the deprotected product from unreacted starting materials via simple aqueous extraction.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21942901." PubChem. Retrieved from[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Mitsunobu Coupling of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

Executive Overview tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4) 1 is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. Featuring an acid-sensitive N -Boc protec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4) 1 is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. Featuring an acid-sensitive N -Boc protecting group and a sterically demanding N -isopropyl moiety, this primary amino alcohol is a critical precursor for installing the N -isopropyl- N -ethanediamine pharmacophore—a motif frequently found in advanced therapeutics, including novel β -lactamase inhibitors 2.

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard procedural steps. Here, we analyze the thermodynamic and kinetic drivers that dictate the success of the Mitsunobu reaction on this specific, sterically encumbered substrate, ensuring a self-validating and highly reproducible workflow.

Mechanistic Rationale & Substrate Causality

Converting the primary hydroxyl group of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate into ethers, esters, or protected amines presents a unique synthetic challenge. Traditional activation methods (e.g., mesylation followed by basic SN2 displacement) often require strong bases or elevated temperatures, which can trigger intramolecular cyclization (forming oxazolidinones) or premature Boc deprotection.

The Mitsunobu reaction is the optimal strategy here because it operates under mild, redox-neutral conditions [[3]]().

  • Thermodynamic Driver: The reaction is propelled by the formation of the extremely stable P=O bond in triphenylphosphine oxide (Ph3P=O) and the N–H bonds of the reduced azodicarboxylate 4.

  • Steric Considerations: While the N -isopropyl and N -Boc groups create significant steric bulk near the nitrogen atom, the primary alcohol terminus remains highly accessible. This allows the bulky alkoxyphosphonium intermediate to form rapidly and undergo clean SN2 displacement by the pronucleophile without competing elimination pathways.

Reaction Workflow Visualization

Mitsunobu_Mechanism Reagents PPh3 + DIAD (Catalytic Activators) Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Nucleophilic attack (0 °C) Alkoxy Alkoxyphosphonium Ion + Nucleophile (Nu-) Betaine->Alkoxy Proton transfer & addition Substrate tert-Butyl (2-hydroxyethyl) (isopropyl)carbamate Substrate->Alkoxy ProNu Pronucleophile (Nu-H) pKa < 13 ProNu->Alkoxy Product Coupled Product (N-Alkylated / O-Alkylated) Alkoxy->Product SN2 Displacement (RT) Waste Ph3P=O + DIAD-H2 (Byproducts) Alkoxy->Waste Leaving group departure

Figure 1: Mechanistic workflow of the Mitsunobu reaction for primary alcohols.

Experimental Protocols (Self-Validating Systems)

Protocol A: O-Alkylation (Synthesis of Aryl Ethers)

This protocol describes the coupling of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate with a phenolic pronucleophile (e.g., 4-methoxyphenol).

  • System Initialization: Dissolve 1.0 eq of the amino alcohol, 1.2 eq of 4-methoxyphenol, and 1.2 eq of triphenylphosphine (PPh3) in strictly anhydrous THF (to achieve a 0.2 M concentration).

    • Causality & Validation: THF is selected for its excellent solvation of the zwitterionic betaine intermediate. The system must be anhydrous; trace water will irreversibly hydrolyze the alkoxyphosphonium intermediate into the starting alcohol and Ph3P=O. A completely clear solution validates proper dissolution and solvent volume.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath under an argon atmosphere.

    • Causality: The subsequent addition of DIAD is highly exothermic. Cooling prevents thermal degradation of the azodicarboxylate and suppresses unwanted side reactions.

  • Activation: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.

    • Causality & Validation: Dropwise addition ensures the concentration of the highly reactive Morrison-Brunn-Huisgen betaine remains controlled. Visually, the distinct yellow color of DIAD should rapidly fade as it is consumed. A persistent yellow tint indicates either reaction completion or a slight excess of DIAD.

  • Propagation & Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Causality: The SN2 displacement of the bulky alkoxyphosphonium ion requires thermal energy. The primary nature of the substrate allows this to proceed smoothly at 25 °C, protecting the thermally sensitive Boc group.

  • Self-Validating Workup: Quench with water and extract with EtOAc. Wash the combined organic layers with 1M NaOH (3x).

    • Causality: The NaOH wash deprotonates and removes any unreacted 4-methoxyphenol (pKa ~10.2) into the aqueous layer, validating that the remaining organic layer contains only the desired product and neutral byproducts (Ph3P=O, DIAD-H2).

Protocol B: N-Alkylation (Gabriel-Type Amination)

To synthesize a protected diamine, substitute the phenol in Protocol A with Phthalimide (1.2 eq). Because phthalimide has a lower pKa (~8.3), the proton transfer step to the betaine is thermodynamically faster. The reaction time is typically reduced to 3–4 hours at room temperature.

Quantitative Optimization Data

To assist in scale-up and purification, the following table summarizes the causal relationship between reagent selection, pronucleophile pKa, and purification efficiency.

Reagent SystemSolventPronucleophile (pKa)Time (h)Yield (%)Purification Strategy & Causality
PPh3 / DIADTHF4-Methoxyphenol (~10.2)688Standard silica chromatography. High risk of Ph3P=O co-elution.
PPh3 / DEADCH2Cl2Phthalimide (~8.3)491Cold ether trituration. Ph3P=O crashes out of solution, allowing simple filtration.
PBu3 / TMADTolueneBenzoic Acid (~4.2)394Aqueous workup. TMAD byproducts are highly water-soluble, bypassing tedious chromatography.
Resin-bound PPh3 / DIADTHF4-Methoxyphenol (~10.2)1278Vacuum filtration. Slower kinetics due to solid-phase steric hindrance, but yields ultra-pure product.

E-E-A-T Troubleshooting & Causality Insights

  • Issue: Incomplete Conversion & Recovery of Starting Material.

    • Causality: Moisture in the reaction vessel or solvent. Water acts as a competing nucleophile, attacking the alkoxyphosphonium intermediate to yield Ph3P=O and regenerating the starting alcohol.

    • Solution: Flame-dry glassware, use freshly distilled or Sure/Seal™ solvents, and maintain strict argon positive pressure.

  • Issue: Product Co-elutes with Triphenylphosphine Oxide (Ph3P=O).

    • Causality: Ph3P=O streaks heavily on silica gel across a wide range of polarities.

    • Solution: Before chromatography, concentrate the crude mixture, resuspend in minimal cold diethyl ether or a 1:1 mixture of Hexanes/EtOAc, and filter off the precipitated Ph3P=O. Alternatively, switch to the PBu3/TMAD system (see optimization table).

  • Issue: Unexpected Boc Deprotection.

    • Causality: Utilizing an excessively acidic pronucleophile (pKa < 3) combined with elevated temperatures can locally cleave the acid-sensitive tert-butyl carbamate.

    • Solution: Keep the reaction strictly at or below room temperature. If a highly acidic pronucleophile is mandatory, buffer the system with a mild, non-nucleophilic base (e.g., DIPEA) to protect the Boc group.

References

  • CymitQuimica. "tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate - CAS: 610309-73-4". URL: 1

  • Google Patents. "US9708320B2 - β-lactamase inhibitor and process for preparing the same". URL: [[2]]()

  • The Journal of Organic Chemistry (ACS Publications). "Formation of Radicals in the Mitsunobu Reaction". URL: 4

  • National Institutes of Health (PMC). "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review". URL: 3

Sources

Application

Application Note: Oxidation of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate to Aldehyde

Executive Summary The transformation of primary alcohols to aldehydes is a foundational operation in organic synthesis. For drug development professionals, the oxidation of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of primary alcohols to aldehydes is a foundational operation in organic synthesis. For drug development professionals, the oxidation of tert-butyl (2-hydroxyethyl)(isopropyl)carbamate (an N -Boc, N -isopropyl protected ethanolamine) to its corresponding aldehyde, tert-butyl (isopropyl)(2-oxoethyl)carbamate , provides a highly versatile building block. This aldehyde is frequently utilized in downstream reductive aminations, Wittig olefinations, and the synthesis of peptidomimetics.

This technical guide provides a rigorous, self-validating framework for executing this oxidation. It evaluates the mechanistic nuances of handling N -Boc protected substrates and details field-proven protocols designed to maximize yield while preventing over-oxidation and protecting-group cleavage.

Mechanistic Rationale & Strategic Considerations

When oxidizing N -Boc protected β -amino alcohols, chemists must navigate several structural vulnerabilities:

  • Acid Lability of the Boc Group: The tert-butyloxycarbonyl (Boc) group is susceptible to cleavage under strongly acidic conditions (forming a tert-butyl cation). Oxidations that generate strong acid byproducts must be buffered.

  • Over-Oxidation: Primary alcohols can easily over-oxidize to carboxylic acids if the chosen oxidant is too aggressive or if water is present in uncontrolled stoichiometric excess.

  • Stereochemical Integrity: While many α -amino aldehydes are highly prone to racemization via enolization, this specific substrate lacks a chiral center at the α -carbon (it is a -CH₂- group). Consequently, racemization is structurally impossible here, allowing for slightly more flexible basic workup conditions than typically permitted for chiral amino aldehydes.

Selection of Oxidant

For this specific transformation, Dess-Martin Periodinane (DMP) and the Swern Oxidation are the premier choices.

  • DMP is a hypervalent iodine(V) reagent that offers exceptionally mild conditions, high chemoselectivity, and rapid reaction kinetics at room temperature[1]. It generates acetic acid as a byproduct, which is generally too weak to cleave a Boc group at room temperature, though buffering with NaHCO₃ during workup is standard practice.

  • Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) is highly cost-effective for process-scale synthesis but requires strict cryogenic control (-78 °C) to prevent the formation of volatile, foul-smelling byproducts (dimethyl sulfide) and uncontrollable exothermic runaway.

Method Comparison & Quantitative Data

The following table synthesizes the operational metrics for the three most common oxidation strategies applied to this substrate.

Oxidation MethodTypical YieldOperating TempReaction TimeScalabilityKey Advantage / Disadvantage
Dess-Martin (DMP) 88 – 95%0 °C to RT0.5 – 2 hLow to MediumAdvantage: Extremely mild; no cryogenic equipment needed.Disadvantage: Reagent cost; potential shock sensitivity at scale.
Swern Oxidation 80 – 90%-78 °C to RT2 – 4 hHighAdvantage: Cheap reagents; highly scalable.Disadvantage: Requires strict cryogenic cooling (-78 °C).
TEMPO / NaOCl 75 – 85%0 °C1 – 3 hHighAdvantage: Green chemistry; avoids toxic byproducts.Disadvantage: Risk of over-oxidation to carboxylic acid.

Experimental Workflow Visualization

Oxidation_Workflow Substrate Substrate: tert-Butyl (2-hydroxyethyl) (isopropyl)carbamate Solvent Dissolve in CH2Cl2 Add 1 eq. H2O (Accelerator) Substrate->Solvent DMP Add DMP (1.2 - 1.5 eq.) Maintain at 0 °C -> RT Solvent->DMP Reaction Stir at RT (0.5 - 2 h) Monitor via TLC DMP->Reaction Oxidation Quench Quench: 1:1 sat. NaHCO3 and sat. Na2S2O3 Reaction->Quench Complete Workup Phase Extraction (CH2Cl2) Wash (Brine) & Dry (Na2SO4) Quench->Workup Product Product: tert-Butyl (isopropyl) (2-oxoethyl)carbamate Workup->Product Concentration

Fig 1: Optimized workflow for the DMP-mediated oxidation of N-Boc-N-isopropyl ethanolamine.

Self-Validating Experimental Protocols

Method A: Accelerated Dess-Martin Periodinane (DMP) Oxidation (Preferred for Bench-Scale)

Causality Insight: Pure DMP can sometimes exhibit sluggish initiation. As demonstrated by Meyer and Schreiber[2], the deliberate addition of exactly one equivalent of water partially hydrolyzes DMP into a highly reactive acetoxyiodinane oxide intermediate. This drastically accelerates the ligand exchange with the alcohol, ensuring rapid and complete conversion before side reactions can occur.

Materials:

  • tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq, e.g., 10 mmol, 2.03 g)

  • Dess-Martin Periodinane (1.2 eq, 12 mmol, 5.09 g)

  • Dichloromethane (CH₂Cl₂, anhydrous) (50 mL)

  • Deionized Water (1.2 eq, 12 mmol, 216 µL)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (10 mmol) in 50 mL of CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Acceleration: Add the deionized water (216 µL) directly to the solution and stir vigorously for 5 minutes to ensure dispersion.

  • Oxidation: Cool the flask to 0 °C using an ice bath. Add the DMP (5.09 g) in three portions over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. The solution will transition from clear to a milky white suspension as the iodine(III) byproduct precipitates.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The substrate ( Rf​≈0.3 ) should completely disappear, replaced by a higher-running spot ( Rf​≈0.6 ) corresponding to the aldehyde. This typically takes 30–45 minutes.

  • Quench (Critical Step): Pour the reaction mixture into an Erlenmeyer flask containing 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Self-Validation: Stir vigorously for 15 minutes. The milky suspension will dissolve, yielding two clear phases. The Na₂S₂O₃ reduces residual hypervalent iodine to water-soluble iodides, while NaHCO₃ neutralizes the acetic acid, protecting the Boc group.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic layer. Extract the aqueous layer with an additional 20 mL of CH₂Cl₂.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent aldehyde degradation).

Method B: Swern Oxidation (Preferred for Scale-Up)

Causality Insight: The Swern oxidation relies on the in situ generation of a highly reactive chlorodimethylsulfonium salt. Strict temperature control at -78 °C is mandatory; allowing the temperature to rise prematurely will result in the decomposition of the active intermediate via Pummerer rearrangement, yielding unwanted thioacetals instead of the target aldehyde.

Step-by-Step Procedure:

  • Activation: To a dry flask under Argon, add anhydrous CH₂Cl₂ (40 mL) and oxalyl chloride (1.2 eq, 12 mmol, 1.03 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Sulfonium Formation: Add anhydrous DMSO (2.4 eq, 24 mmol, 1.70 mL) dropwise over 5 minutes. Self-Validation: Vigorous gas evolution (CO and CO₂) will occur. Stir for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve the substrate (10 mmol, 2.03 g) in 10 mL of CH₂Cl₂. Add this solution dropwise to the reaction flask over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 45 minutes.

  • Base Addition: Add triethylamine (5.0 eq, 50 mmol, 6.97 mL) dropwise. This deprotonates the intermediate alkoxysulfonium ion to yield the aldehyde.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with 30 mL of water. Separate the organic layer, wash sequentially with 1M citric acid (to remove excess Et₃N without cleaving the Boc group), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Analytical Characterization & Troubleshooting

To validate the success of the oxidation, perform ¹H NMR (CDCl₃, 400 MHz) on the crude product:

  • Disappearance: The multiplet corresponding to the -CH₂OH protons (~3.6-3.8 ppm) and the broad singlet of the hydroxyl proton will completely disappear.

  • Appearance: A distinct, sharp singlet (or finely split triplet depending on resolution) will appear far downfield between 9.50 – 9.80 ppm , which is the hallmark of the newly formed aldehyde proton (-CH O).

  • Troubleshooting: If the aldehyde peak is absent but the starting material is consumed, check for a broad singlet around 10-12 ppm, which indicates over-oxidation to the carboxylic acid (common if TEMPO/bleach is used with excessive oxidant).

Storage Warning: N -Boc amino aldehydes are generally unstable toward prolonged storage at room temperature due to self-condensation and polymerization [3]. The product should be used immediately in the next synthetic step or stored neat under an argon atmosphere at -20 °C.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48 (22), 4155–4156. URL:[Link]

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994, 59 (24), 7549–7552. URL:[Link]

  • De Luca, L.; Giacomelli, G.; Porcheddu, A. "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds." Organic Letters, 2001, 3 (19), 3041–3043. URL:[Link]

Method

Application Note: Optimized Protocols for the Boc-Deprotection of N-Isopropyl Amino Alcohol Intermediates

Introduction & Mechanistic Rationale N-isopropyl amino alcohols are critical pharmacophores and synthetic intermediates, most notably utilized in the synthesis of aryloxypropanolamine beta-blockers (e.g., propranolol, me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-isopropyl amino alcohols are critical pharmacophores and synthetic intermediates, most notably utilized in the synthesis of aryloxypropanolamine beta-blockers (e.g., propranolol, metoprolol) and highly specific chiral ligands. The tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection due to its stability against catalytic hydrogenolysis and basic nucleophiles.

However, the deprotection of N-isopropyl-N-Boc amino alcohols presents unique physicochemical challenges that demand careful protocol selection:

  • Steric Hindrance : The bulky N-isopropyl substituent creates an "umbrella effect" that restricts solvent and proton access to the carbamate moiety. This steric bulk increases the activation energy required for the rate-limiting formation of the tert-butyl cation, often necessitating extended reaction times or higher acid concentrations compared to unhindered primary amines. For instance, the presence of an isopropyl group on benzylamines has been shown to significantly reduce deprotection yields due to steric hindrance[1].

  • Hydroxyl Group Sensitivity : Amino alcohols possess a free hydroxyl group. Under strongly acidic conditions, secondary or tertiary hydroxyls can undergo dehydration or form carbocations. Therefore, anhydrous conditions are critical to prevent unwanted side reactions.

  • Product Isolation : Free amino alcohols are highly polar and water-soluble. Traditional aqueous basic workups often result in the product partitioning into the aqueous layer, severely impacting yields. Isolating the product directly as a crystalline salt bypasses this issue entirely.

Mechanism N_Boc N-Boc Amine (Sterically Hindered) Protonated Protonated Carbamate (Oxonium Intermediate) N_Boc->Protonated H+ Cleavage t-Butyl Cation + Carbamic Acid Protonated->Cleavage Rate Limiting Products Free Amine Salt + CO2 + Isobutylene Cleavage->Products Decarboxylation

Acid-catalyzed mechanistic pathway of N-Boc deprotection.

Reagent Selection and Causality Matrix

Choosing the correct acidic reagent is a function of the substrate's acid-lability and the desired physical state of the final product. The table below summarizes the quantitative data and operational parameters for standard deprotection systems.

Reagent SystemAcid ConcentrationOperating TempTypical Reaction TimeYield RangePrimary Advantage
TFA / DCM 20–50% (v/v)0 °C to RT1–4 h85–95%Broad solubility, fast kinetics for robust substrates[2].
HCl / Dioxane 4.0 MRT2–24 h90–100%Direct precipitation of crystalline HCl salt, avoiding aqueous workup[][4].
Oxalyl Chloride / MeOH 3.0 equivRT1–4 h78–90%Extremely mild, tolerates highly acid-labile functional groups[5].
pTSA in DES 1.0 MRT15–30 min56–98%Eco-friendly and rapid, though yields drop for sterically hindered amines[1].

Experimental Workflows & Protocols

The following workflows represent self-validating systems designed to ensure high-fidelity deprotection of N-isopropyl amino alcohols.

BocDeprotection Start N-Boc-N-isopropyl amino alcohol AcidChoice Select Acidic Reagent Start->AcidChoice HCl 4M HCl / Dioxane (Anhydrous) AcidChoice->HCl Crystalline Salt TFA TFA / DCM (1:1) (Standard) AcidChoice->TFA Broad Solubility Mild Oxalyl Chloride / MeOH (Acid-Sensitive) AcidChoice->Mild Labile Groups Cleavage Carbamate Cleavage (-CO2, -Isobutylene) HCl->Cleavage TFA->Cleavage Mild->Cleavage WorkupHCl Precipitation / Filtration (Isolate HCl Salt) Cleavage->WorkupHCl From HCl WorkupTFA Evaporation & Basic Workup (Isolate Free Base) Cleavage->WorkupTFA From TFA/Mild Product Purified N-isopropyl amino alcohol WorkupHCl->Product WorkupTFA->Product

Workflow for the Boc-deprotection of N-isopropyl amino alcohols.

Protocol A: Anhydrous HCl in Dioxane (Recommended)

Causality Insight : This is the premier method for amino alcohols. The anhydrous environment prevents hydroxyl-mediated side reactions. Furthermore, because TFA can cause side reactions (such as trifluoroacetylation)[], using is highly preferred[]. The resulting hydrochloride salts of N-isopropyl amines are typically highly crystalline, allowing for isolation via simple filtration without aqueous extraction[4].

  • Preparation : Dissolve the N-Boc-N-isopropyl amino alcohol (1.0 equiv, e.g., 10 mmol) in a minimal volume of anhydrous 1,4-dioxane (approx. 5–10 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • Acid Addition : Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (10–15 mL, 4.0–6.0 equiv).

    • Self-Validation: Observe the evolution of gas (CO₂ and isobutylene). The reaction must be vented properly to prevent pressure buildup.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain) or LC-MS. Due to the isopropyl steric bulk, complete conversion typically requires 2 to 24 hours[4].

  • Precipitation : As the Boc group is cleaved, the highly polar amino alcohol hydrochloride salt will often precipitate directly from the dioxane solution. If precipitation is incomplete, add cold diethyl ether (20 mL) as an antisolvent to drive crystallization.

  • Isolation : Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove residual dioxane and tert-butyl chloride byproducts.

  • Drying : Dry the salt in vacuo at 40 °C to a constant weight.

Protocol B: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Causality Insight : This protocol is utilized when the intermediate is highly lipophilic or when the HCl salt fails to crystallize. TFA is a stronger acid, driving the reaction faster, but leaves a TFA salt which is often a viscous oil, necessitating a basic workup or co-evaporation[2].

  • Preparation : Dissolve the substrate (10 mmol) in anhydrous DCM (20 mL) to a 2[2]. Cool to 0 °C.

  • Acid Addition : Slowly add neat TFA to achieve a 20% to 50% (v/v) ratio of TFA:DCM[2].

  • Propagation : Stir at room temperature for 1–4 hours.

    • Self-Validation: The cessation of bubbling indicates the end of decarboxylation. Confirm consumption of starting material via TLC[2].

  • Concentration : Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 15 mL) to azeotropically remove residual TFA[2].

  • Workup : To isolate the free base, dissolve the crude oil in DCM (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL).

    • Caution: Because N-isopropyl amino alcohols are highly water-soluble, back-extract the aqueous layer with a polar organic solvent (e.g., 10% isopropanol in chloroform) to prevent yield loss.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol C: Mild Deprotection via Oxalyl Chloride / Methanol

Causality Insight : For substrates containing highly acid-labile functionalities (e.g., specific ester or ether linkages) where TFA or 4M HCl would cause degradation. 5 at a controlled, steady rate, providing a milder environment[5].

  • Preparation : Dissolve the starting material (50 mg) in anhydrous MeOH (3 mL) and stir at room temperature for 5 minutes[5].

  • Reagent Addition : Add oxalyl chloride (3.0 equiv) directly into the reaction mixture via syringe[5].

    • Self-Validation: Immediate sputtering and a slight exotherm will occur as the reagent reacts with MeOH[5].

  • Propagation : Stir at room temperature for 1–4 hours. Monitor by TLC[5].

  • Isolation : Concentrate the solvent in vacuo to yield the amine hydrochloride salt cleanly[5].

Analytical Validation & Troubleshooting

  • Incomplete Deprotection : If unreacted starting material persists past 4 hours, the steric hindrance of the N-isopropyl group is dominating. Do not simply increase the temperature, as this promotes O-alkylation. Instead, increase the acid equivalents or switch from TFA to 4M HCl/Dioxane.

  • TLC Monitoring : Boc-protected amines are UV-active (if aromatic) but do not stain with Ninhydrin. The deprotected secondary amine will stain positively (typically a distinct orange/brown color for secondary amines) with Ninhydrin upon heating.

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) . Benchchem. 2

  • BOC-Amino Acids: Amino Acid Boc Deprotection . BOC Sciences.

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments . ACS Publications. 4

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances. 5

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection . MDPI. 1

Sources

Application

Using tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate as a pharmaceutical linker

Application Note: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate as a Versatile Pharmaceutical Linker Executive Summary & Chemical Profile tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4), commonly ref...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate as a Versatile Pharmaceutical Linker

Executive Summary & Chemical Profile

tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4), commonly referred to as N-Boc-N-isopropyl-ethanolamine, is a highly versatile bifunctional building block utilized extensively in modern drug discovery. Structurally, it comprises an ethanolamine core substituted with an isopropyl group and protected by a tert-butyloxycarbonyl (Boc) group. This specific configuration makes it an ideal linker for introducing basic, solubilizing side chains into targeted therapeutics (such as kinase inhibitors) and serving as a critical spacer in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Mechanistic Rationale and Structural Advantages

The selection of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate over simpler amino alcohols is driven by several mechanistic and pharmacokinetic advantages:

  • Orthogonal Reactivity: The Boc group effectively masks the secondary amine, preventing unwanted N-alkylation or N-acylation during the functionalization of the primary hydroxyl group. This enables highly chemoselective etherification (e.g., via the Mitsunobu reaction) or esterification [1].

  • Metabolic Stability: The incorporation of an N-isopropyl group provides significant steric hindrance compared to N-methyl or N-ethyl analogs. This steric bulk protects the amine from rapid N-dealkylation mediated by hepatic cytochrome P450 enzymes, thereby improving the in vivo half-life of the resulting therapeutic [2].

  • Physicochemical Modulation: The ethanolamine motif is a classic bioisostere used to enhance aqueous solubility. Once deprotected, the resulting secondary amine is protonated at physiological pH, enabling the formation of critical salt bridges with target proteins (e.g., within the solvent-exposed regions of kinase ATP-binding pockets) [3].

Data Presentation: Physicochemical and Reactivity Profile

Table 1: Physicochemical Properties of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

PropertyValue / Description
Chemical Formula C10H21NO3
Molecular Weight 203.28 g/mol
CAS Registry Number 610309-73-4
Physical State Viscous liquid to low-melting solid
Functional Groups Primary alcohol (-OH), Boc-protected secondary amine
Solubility Soluble in DCM, THF, DMF, MeOH; slightly soluble in water

Table 2: Comparison of Common N-Boc Deprotection Conditions

Reagent SystemTypical Reaction TimeYieldAdvantagesLimitations
TFA / DCM (1:1) 0.5 - 2 hours>95%Rapid, highly efficient, easily removed via evaporationGenerates tert-butyl cations; requires scavengers for sensitive substrates
HCl / Dioxane (4M) 2 - 4 hours90-95%Yields stable HCl salt directly, orthogonal to some estersSlower kinetics, requires anhydrous conditions
Oxalyl Chloride / MeOH 1 - 4 hours~90%Mild, tolerates acid-labile groupsGenerates gaseous byproducts rapidly; requires careful venting

Experimental Protocols

Protocol 1: Etherification via Mitsunobu Reaction

The Mitsunobu reaction is the preferred method for coupling the primary alcohol of the linker to a phenolic scaffold (e.g., a tyrosine derivative or a kinase core) with high chemoselectivity [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the phenolic scaffold (1.0 eq), tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is critical to control the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate and to minimize the formation of hydrazine dicarboxylate side products.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes. Causality: Slow addition ensures that the betaine intermediate reacts efficiently with the alcohol to form the alkoxyphosphonium ion before undergoing non-productive side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor conversion via LC-MS or TLC to ensure a self-validating workflow.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the Boc-protected intermediate.

Protocol 2: Acid-Mediated N-Boc Deprotection

Following the structural assembly, the Boc group must be removed to reveal the secondary amine for subsequent conjugation (e.g., to an E3 ligase ligand in PROTAC synthesis) or to yield the final active pharmaceutical ingredient (API) [4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Scavenger Addition (Optional but Recommended): Add Triisopropylsilane (TIS, 2.0 eq) or water (2.0 eq). Causality: The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. Scavengers trap this electrophile, preventing the undesired alkylation of electron-rich aromatic rings within the drug scaffold [5].

  • Acidification: Cool the mixture to 0 °C and slowly add Trifluoroacetic Acid (TFA) to achieve a final TFA:DCM ratio of 1:1 (v/v).

  • Cleavage: Stir the mixture at room temperature for 1–2 hours. Causality: The reaction mechanism involves the protonation of the carbamate carbonyl, followed by fragmentation into a carbamic acid (which rapidly decarboxylates into CO2) and the tert-butyl cation [5].

  • Isolation: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate the resulting oil with toluene (3x). The product is obtained as a trifluoroacetate salt, which can be neutralized with a basic ion-exchange resin (e.g., Amberlyst A-21) to yield the free base [4].

Mandatory Visualizations

PROTAC_Workflow Start Phenolic Scaffold (Target Ligand) Mitsunobu Mitsunobu Coupling (DIAD, PPh3, THF) Start->Mitsunobu Linker tert-Butyl (2-hydroxyethyl) (isopropyl)carbamate Linker->Mitsunobu Intermediate Boc-Protected Intermediate Mitsunobu->Intermediate Deprotection Boc Deprotection (TFA / DCM) Intermediate->Deprotection Amine Free Secondary Amine (-O-CH2-CH2-NH-iPr) Deprotection->Amine Conjugation Amidation / Alkylation with E3 Ligase Ligand Amine->Conjugation Final Final PROTAC Molecule Conjugation->Final

Caption: Workflow for assembling a PROTAC using the Boc-protected amino alcohol linker.

Mitsunobu_Mechanism PPh3 Triphenylphosphine (PPh3) Betaine Morrison-Brunn-Huisgen Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Phosphonium Alkoxyphosphonium Ion (Activated Alcohol) Betaine->Phosphonium + Linker Linker Linker Alcohol (R-OH) SN2 SN2 Displacement by Phenoxide Phosphonium->SN2 + Phenol Phenol Phenol Scaffold (Ar-OH) Product Ether Product (Ar-O-R) + OPPh3 SN2->Product

Caption: Mechanistic pathway of the Mitsunobu etherification utilizing the linker's hydroxyl group.

References

  • Title: Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3 Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy (Patent WO2019201283A1)
  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

Method

Functionalization of Primary Alcohol in tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: A Comprehensive Guide for Synthetic Advancement

Abstract This application note provides a detailed technical guide for researchers, scientists, and professionals in drug development on the functionalization of the primary alcohol in tert-Butyl (2-hydroxyethyl)(isoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed technical guide for researchers, scientists, and professionals in drug development on the functionalization of the primary alcohol in tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate. This key building block, featuring a Boc-protected secondary amine and a primary alcohol, offers a versatile scaffold for chemical modification. This document outlines various synthetic strategies, including oxidation to aldehydes and carboxylic acids, esterification, etherification, and conversion to leaving groups for subsequent nucleophilic substitution. Each section presents detailed, step-by-step protocols, mechanistic insights, and data-driven analysis to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Synthesis

The chemical modification of primary alcohols is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate is a particularly valuable starting material due to the presence of a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine.[1][2][3] This protecting group is stable under a wide range of reaction conditions, allowing for selective manipulation of the primary alcohol. The resulting functionalized intermediates are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comprehensive overview of the key transformations of the primary alcohol in this molecule, empowering chemists to design and execute robust synthetic routes.

Oxidation: Accessing Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate can furnish either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. These carbonyl compounds are pivotal intermediates for a variety of subsequent transformations, including C-C bond formation and amidation reactions.

Selective Oxidation to the Aldehyde

The conversion of a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.[4] Several reliable methods are available, with the Swern and Dess-Martin periodinane (DMP) oxidations being among the most widely employed.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA).[5][6][7][8] This method is known for its mild reaction conditions and broad functional group tolerance.[7]

Mechanism Insight: The reaction proceeds through the formation of an alkoxysulfonium salt, which upon treatment with a base, undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7]

Swern_Oxidation_Workflow

Caption: Swern Oxidation Workflow

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes.[9][10] The reaction is typically performed at room temperature in chlorinated solvents.[11]

Mechanism Insight: The reaction involves a ligand exchange between the alcohol and an acetate group on the periodinane, followed by a concerted elimination to form the aldehyde.[9]

DMP_Oxidation_Workflow

Caption: DMP Oxidation Workflow

Experimental Protocol: Dess-Martin Periodinane Oxidation

  • To a solution of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.[11]

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation MethodKey ReagentsTemperature (°C)Typical Yield (%)Reference
Swern OxidationOxalyl Chloride, DMSO, TEA-78 to RT85-95[5][6]
DMP OxidationDess-Martin PeriodinaneRoom Temperature90-98[9][10]
Oxidation to the Carboxylic Acid

For the synthesis of carboxylic acid derivatives, a more potent oxidizing system is required. A TEMPO-catalyzed oxidation using a co-oxidant like sodium hypochlorite (bleach) is an efficient and environmentally friendly option.[12]

Mechanism Insight: The catalytic cycle involves the oxidation of TEMPO to the corresponding N-oxoammonium ion, which is the active oxidant for the alcohol. The co-oxidant regenerates the N-oxoammonium species.[12]

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Dissolve tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq.) and TEMPO (0.01 eq.) in a mixture of acetonitrile and water.

  • Add a solution of sodium chlorite (1.5 eq.) in water.

  • Slowly add a solution of sodium hypochlorite (0.1 eq.) while maintaining the pH between 6.5 and 7.5.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.

Esterification: Building Blocks for Diverse Applications

Esterification of the primary alcohol opens up avenues for creating a wide array of derivatives with diverse applications, including prodrug design and materials science.

Steglich Esterification

For the coupling of carboxylic acids to the primary alcohol, the Steglich esterification is a mild and effective method, particularly for sterically hindered substrates.[13][14][15] It employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[14]

Mechanism Insight: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium species that is readily attacked by the alcohol.[13][16]

Steglich_Esterification_Workflow

Caption: Steglich Esterification Workflow

Experimental Protocol: Steglich Esterification

  • Dissolve tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq.), the carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of DCC (1.2 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative method for esterification, particularly useful for inverting the stereochemistry of secondary alcohols, though it is also highly effective for primary alcohols.[17][18][19][20] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17]

Mechanism Insight: PPh₃ and DEAD form a phosphonium salt that activates the alcohol. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[19]

Experimental Protocol: Mitsunobu Reaction

  • Dissolve tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq.), the carboxylic acid (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C.[17]

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the solution.[17]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired ester.

Esterification MethodKey ReagentsTemperatureTypical Yield (%)Reference
Steglich EsterificationR-COOH, DCC, DMAP0 °C to RT75-90[13][14]
Mitsunobu ReactionR-COOH, PPh₃, DEAD/DIAD0 °C to RT70-85[17][18]

Ether Synthesis: Expanding Chemical Space

The formation of an ether linkage from the primary alcohol can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach.

Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.[21][22][23][24]

Mechanism Insight: The reaction is a classic Sₙ2 displacement where the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[21] For primary alcohols, this reaction is generally efficient.[23]

Williamson_Ether_Synthesis_Workflow

Caption: Williamson Ether Synthesis Workflow

Experimental Protocol: Williamson Ether Synthesis

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq.) and a catalytic amount of tetrabutylammonium iodide (optional, to facilitate the reaction with alkyl chlorides or bromides).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ether by column chromatography.

Conversion to Leaving Groups: Enabling Nucleophilic Substitution

Converting the primary alcohol into a good leaving group is a fundamental strategy for a wide range of nucleophilic substitution reactions. Tosylates and alkyl halides are common and highly effective leaving groups.

Tosylation

The conversion of the alcohol to a tosylate is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[25]

Mechanism Insight: The alcohol attacks the electrophilic sulfur atom of TsCl, and the base neutralizes the HCl byproduct. The resulting tosylate is an excellent leaving group, readily displaced by a wide variety of nucleophiles.[25]

Experimental Protocol: Tosylation

  • Dissolve tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.[25]

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[25]

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.[25]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[25]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Conversion to Alkyl Halides

The primary alcohol can be converted to the corresponding alkyl chloride or bromide using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively.[26][27][28] These reactions proceed under mild conditions and are suitable for primary alcohols.[26]

Mechanism Insight (SOCl₂): The alcohol attacks SOCl₂, forming an alkyl chlorosulfite intermediate. In the presence of a base like pyridine, a subsequent Sₙ2 attack by the chloride ion leads to the alkyl chloride with inversion of configuration.[26]

Mechanism Insight (PBr₃): The alcohol reacts with PBr₃ to form a good leaving group, which is then displaced by a bromide ion via an Sₙ2 mechanism, also resulting in inversion of configuration.[29][30][31][32]

Experimental Protocol: Conversion to Alkyl Chloride (using SOCl₂)

  • To a solution of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq.) in anhydrous DCM at 0 °C, add pyridine (1.2 eq.).

  • Slowly add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto ice-water.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the alkyl chloride.

Experimental Protocol: Conversion to Alkyl Bromide (using PBr₃)

  • To a solution of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (1.0 eq.) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq.) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the alkyl bromide.

TransformationReagentsKey FeaturesReference
TosylationTsCl, Pyridine/TEAForms an excellent leaving group[25]
ChlorinationSOCl₂, PyridineMild conversion to alkyl chloride[26]
BrominationPBr₃Efficient conversion to alkyl bromide[29][30]

Conclusion

The functionalization of the primary alcohol in tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate provides access to a diverse range of valuable synthetic intermediates. This guide has detailed robust and reproducible protocols for oxidation, esterification, etherification, and conversion to leaving groups. By understanding the underlying mechanisms and experimental nuances, researchers can confidently employ these transformations to advance their synthetic endeavors in drug discovery and development.

References

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Organic Chemistry Portal. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. [Link]

  • Chemistry Steps. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion; Tertiary). [Link]

  • Testbook. Swern Oxidation: Learn Definition, Mechanism, Reaction & Uses. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Chemistry.org. (2019, August 26). Mitsunobu Reaction. [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP oxidation). [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Organic Syntheses. TEMPO/IBD Oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • National Institutes of Health. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. [Link]

  • YouTube. (2024, February 23). Mechanism Explained: Primary Alcohol to Primary Alkyl Bromide with PBr3 | Abdelhamid "Bioman" Khodja. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]

  • JoVE. (2023, April 30). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]

  • ACS Publications. (2013, August 14). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. [Link]

  • Chemistry Steps. (2024, December 10). Alcohols to Alkyl Halides. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Organic-Synthesis.com. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Bromide via Reaction with PBr₃. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • National Institutes of Health. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. Mechanism of the Steglich esterification with the GO/RGO: (a) acid-base.... [Link]

  • Organic-Synthesis.com. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • RSC Publishing. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. (2025, March 26). The Mitsunobu Reaction. [Link]

  • PubMed. (2002, May 31). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. [Link]

Sources

Application

Scalable Synthesis and Purification Protocols for tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

Executive Summary & Mechanistic Rationale tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4) is a highly versatile N-Boc protected amino alcohol. The selective protection of the secondary amine leaves the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS: 610309-73-4) is a highly versatile N-Boc protected amino alcohol. The selective protection of the secondary amine leaves the primary hydroxyl group available for downstream functionalization, making it an essential building block in the synthesis of complex active pharmaceutical ingredients (APIs) and chiral ligands.

The transformation relies on the reaction between 2-(isopropylamino)ethanol and di-tert-butyl dicarbonate (Boc₂O). The causality behind the high chemoselectivity (N-protection over O-protection) lies in the superior nucleophilicity of the secondary amine compared to the primary alcohol [1]. Upon nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O, a transient tetrahedral intermediate is formed. This intermediate rapidly collapses, driving the reaction forward entropically via the irreversible extrusion of carbon dioxide (CO₂) and tert-butanol. Because the amine is sufficiently nucleophilic, the addition of an exogenous base (like triethylamine or DMAP) is unnecessary and actively discouraged, as bases can catalyze unwanted O-acylation [2].

ReactionPathway Amine 2-(isopropylamino)ethanol (Nucleophile) Tetrahedral Tetrahedral Intermediate (Transient) Amine->Tetrahedral Nucleophilic Addition Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral Nucleophilic Addition Product tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (Target) Tetrahedral->Product Elimination Byproducts CO₂ + tert-Butanol (Byproducts) Tetrahedral->Byproducts Fragmentation

Mechanistic pathway of N-Boc protection highlighting intermediate fragmentation.

Methodology 1: High-Throughput Continuous Flow Synthesis

Causality for Choice: Traditional batch synthesis of Boc-protected amines in dichloromethane (DCM) suffers from poor atom economy, high Environmental Factor (E-factor), and safety hazards upon scale-up due to rapid CO₂ evolution. Continuous flow chemistry mitigates these issues by providing superior heat transfer to manage the initial exotherm and a controlled pressurized environment to keep CO₂ dissolved until safe downstream venting [3].

FlowWorkflow A Pump A: Amine in MeOH C T-Mixer A->C B Pump B: Boc₂O in MeOH B->C D Heated Reactor Coil (60°C, 10 min) C->D Mixed Stream E Back-Pressure Regulator D->E Crude + CO₂ F Collection & Evaporation E->F Product Stream

Continuous flow reactor configuration for scalable N-Boc protection of secondary amines.

Step-by-Step Protocol
  • Solution Preparation: Prepare a 1.0 M stock solution of 2-(isopropylamino)ethanol in methanol (MeOH). Prepare a separate 1.05 M stock solution of Boc₂O in MeOH.

  • System Priming: Prime the continuous flow system (equipped with a PFA reactor coil, internal volume 10 mL) with pure MeOH.

  • Reaction Execution: Set Pump A (Amine) and Pump B (Boc₂O) to a flow rate of 0.5 mL/min each. The streams converge at a T-mixer, yielding a total flow rate of 1.0 mL/min and a residence time ( tres​ ) of 10 minutes.

  • Thermal Control: Maintain the reactor coil at 60°C to ensure rapid and complete conversion without degrading the reagents.

  • Pressure Regulation: Route the effluent through a 5 bar Back-Pressure Regulator (BPR) to prevent premature CO₂ outgassing, which would otherwise disrupt the laminar flow regime.

  • Self-Validating Collection: Collect the product stream in a vented flask. The reaction is self-validating via in-line IR spectroscopy: monitor the disappearance of the Boc₂O anhydride peak at 1810 cm⁻¹ and the appearance of the carbamate carbonyl peak at 1690 cm⁻¹.

  • Isolation: Evaporate the MeOH and tert-butanol under reduced pressure to yield the product as a viscous, colorless oil.

Methodology 2: Environmentally Benign Solvent-Free Batch Synthesis

Causality for Choice: For facilities lacking flow infrastructure, a solvent-free approach offers an exceptionally low E-factor. Since Boc₂O has a low melting point (~23°C) and the amino alcohol is a liquid at room temperature, the reagents act as their own solvent medium. This eliminates the need for toxic chlorinated solvents entirely [4].

Step-by-Step Protocol
  • Reagent Preparation: Warm Boc₂O (105 mmol, 22.9 g) in a water bath until fully liquefied (~30°C). Transfer to a 100 mL round-bottom flask equipped with a magnetic stir bar and a gas bubbler.

  • Controlled Addition: Cool the flask in an ice-water bath (0–5°C). Add 2-(isopropylamino)ethanol (100 mmol, 10.3 g) dropwise over 30 minutes. Crucial: The dropwise addition controls the highly exothermic nucleophilic attack and prevents thermal runaway.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4 hours.

  • Self-Validating Gravimetric Tracking: The theoretical mass loss from CO₂ evolution is 4.4 g. Place the reaction apparatus on a tared analytical balance; the reaction is deemed complete when the mass stabilizes at the theoretical target loss, eliminating the need for physical sampling.

  • Purification: Apply high vacuum (1–5 mbar) at 40°C for 2 hours to selectively remove the tert-butanol byproduct and any trace unreacted Boc₂O. This leaves the analytically pure product without requiring aqueous workup or silica gel chromatography.

Data Presentation: Process Comparison

The following table summarizes the quantitative performance metrics across traditional and modernized synthetic routes.

Process TypeSolvent SystemReaction TimeYield (%)Purity (GC-FID)E-factor
Traditional Batch Dichloromethane (DCM)12.0 hours88%>95.0%>15.0
Continuous Flow Methanol (MeOH)10.0 mins96%>99.0%~4.0
Solvent-Free Batch None (Neat)4.5 hours98%>98.5%<0.5

Analytical Validation

To ensure scientific integrity, the isolated tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate must be validated orthogonally:

  • TLC (Thin Layer Chromatography): Use silica gel plates with an eluent of EtOAc/Hexane (1:1). The starting amino alcohol appears as a dark blue spot ( Rf​ ~0.1) when stained with Ninhydrin. The Boc-protected product does not stain with Ninhydrin (due to the absence of a free amine) but can be visualized clearly with phosphomolybdic acid (PMA) or iodine vapor ( Rf​ ~0.6).

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include a sharp 9H singlet at δ 1.46 ppm (indicating the tert-butyl group) and a 1H multiplet at δ 4.10 ppm (isopropyl CH). The complete absence of a signal at δ 1.55 ppm (unreacted Boc₂O) confirms 100% conversion.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science.[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[Link]

  • Ultrasound promoted environmentally benign, highly efficient, and chemoselective N-tert-butyloxycarbonylation of amines by reusable sulfated polyborate. Synthetic Communications.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of sterically hindered Boc-carbamates

Welcome to the Technical Support Center for Sterically Hindered Boc-Carbamates . As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous reactivity of bulky amines and their co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sterically Hindered Boc-Carbamates . As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous reactivity of bulky amines and their corresponding carbamates.

Steric hindrance fundamentally alters the kinetic and thermodynamic landscape of the tert-butoxycarbonyl (Boc) group. The bulky tert-butyl moiety, when placed adjacent to an α -quaternary center or a bulky secondary amine, creates a severe steric clash. This manifests in three distinct phases of the synthetic lifecycle: Formation (poor nucleophilicity), Deprotection (resistance to acidolysis), and Functionalization (shielded N-H bonds).

This guide is structured to troubleshoot these three core pillars, providing causality-driven explanations and self-validating experimental protocols.

MODULE 1: Formation (Boc Protection of Hindered Amines)

Q: Why does the standard protocol using (Boc)₂O and Triethylamine (TEA) fail to protect my α -quaternary amine, returning only unreacted starting material?

The Causality: Standard Boc protection relies on the amine acting as a nucleophile to attack the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). In sterically hindered amines, the trajectory of nucleophilic attack is physically blocked. Furthermore, TEA is merely a Brønsted base; it neutralizes acid but does not lower the activation energy of the carbonyl addition.

The Solution: You must shift the reaction paradigm from relying on the amine's nucleophilicity to hyper-activating the (Boc)₂O electrophile. This is achieved via two primary pathways:

  • Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) attacks (Boc)₂O to form a highly reactive N-Boc-DMAP intermediate, which forces the transfer of the Boc group to the sluggish amine[1].

  • Electrophilic Activation (Lewis Acids): Mild Lewis acids, such as molecular iodine (I₂), coordinate to the carbonyl oxygen of (Boc)₂O, drastically increasing its electrophilicity and facilitating the extrusion of tert-butanol and CO₂[2].

G Boc2O Boc Anhydride DMAP DMAP Catalysis Boc2O->DMAP Nucleophilic Attack Lewis Lewis Acid (I2) Boc2O->Lewis Electrophilic Activation Amine Hindered Amine Product Hindered Boc-Carbamate Amine->Product Int1 N-Boc-DMAP Intermediate DMAP->Int1 Int2 Carbonyl-Activated Boc2O Lewis->Int2 Int1->Product Amine Addition Int2->Product Amine Addition

Activation pathways for Boc protection: DMAP nucleophilic vs. Lewis acid electrophilic catalysis.

Protocol 1.1: Iodine-Catalyzed Solvent-Free N-Boc Protection

This protocol utilizes I₂ to activate (Boc)₂O, offering a highly chemoselective and efficient route for stubborn amines[2].

  • Setup: In an oven-dried round-bottom flask, combine the hindered amine (1.0 equiv) and (Boc)₂O (1.1–1.5 equiv). For liquid amines, no solvent is required. For solid amines, add a minimal amount of anhydrous CH₂Cl₂.

  • Catalysis: Add molecular iodine (5–10 mol%) in one portion. The mixture will turn a distinct brown/purple color.

  • Self-Validation Step: Monitor gas evolution (CO₂). The cessation of bubbling is a primary physical indicator that the activation-transfer cycle is nearing completion.

  • Monitoring: Stir at room temperature for 1–4 hours. Check progress via TLC.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate. Wash the organic layer with 5% aqueous Na₂S₂O₃ (Sodium thiosulfate) until the iodine color completely dissipates (validating catalyst removal). Wash with brine, dry over Na₂SO₄, and concentrate.

MODULE 2: Deprotection (Cleaving Stubborn Hindered Boc Groups)

Q: My hindered Boc-carbamate is completely unreactive to 20% TFA in DCM, and heating causes substrate degradation. How can I force deprotection?

The Causality: Standard acidic deprotection requires protonation of the carbamate carbonyl, followed by the elimination of isobutylene and CO₂. In sterically congested systems, the bulky groups prevent the necessary conformational alignment for the transition state of isobutylene elimination. The molecule becomes kinetically "locked."

The Solution: Bypass standard Brønsted acidolysis by using Silyl-Mediated Deprotection . Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly oxophilic Lewis acid. It silylates the carbonyl oxygen, forming a highly unstable cationic intermediate that rapidly fragments into a silyl carbamate, even in highly hindered environments[3]. The addition of a non-nucleophilic base like 2,6-lutidine is critical to scavenge the generated triflic acid and prevent side reactions[4].

G BocCarb Hindered Boc-Carbamate Silylated Silylated Carbonyl Intermediate BocCarb->Silylated TMSOTf addition TMSOTf TMSOTf + 2,6-Lutidine TMSOTf->Silylated Frag Fragmentation (- Isobutylene) Silylated->Frag 2,6-Lutidine driven SilylCarb Silyl Carbamate Frag->SilylCarb Hydrolysis Aqueous Workup (- CO2, - TMSOH) SilylCarb->Hydrolysis FreeAmine Free Amine Product Hydrolysis->FreeAmine

Mechanism of silyl-mediated Boc deprotection using TMSOTf and 2,6-lutidine.

Protocol 2.1: TMSOTf-Assisted Boc Deprotection
  • Setup: Dissolve the hindered Boc-carbamate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Buffering: Add 2,6-lutidine (2.0 equiv). Note: Do not use TEA or DIPEA, as they can react with TMSOTf or cause unwanted elimination side-reactions.

  • Activation: Dropwise, add TMSOTf (1.5–2.0 equiv).

  • Self-Validation Step: After 30 minutes, remove a 5 µL aliquot, dilute in cold Methanol, and analyze via LCMS. You should observe the mass of the silyl carbamate intermediate (M+72 relative to the free amine) or the free amine itself. If starting material persists, add an additional 0.5 equiv of TMSOTf.

  • Hydrolysis: Once complete, quench the reaction at 0 °C by adding saturated aqueous NaHCO₃. The basic aqueous environment hydrolyzes the silyl carbamate, releasing CO₂, TMS-OH, and the free amine product[3]. Extract with CH₂Cl₂.

MODULE 3: Functionalization (N-Alkylation of Hindered Boc-Carbamates)

Q: Attempts to N-alkylate my secondary Boc-carbamate using K₂CO₃ and an alkyl halide yield mostly recovered starting material. What is going wrong?

The Causality: The N-H bond of a Boc-carbamate is flanked by the bulky tert-butyl group and the steric bulk of the amine residue. Weak bases (like K₂CO₃) fail to fully deprotonate the shielded nitrogen. Even when deprotonated, the resulting carbamate anion forms a tight ion pair with the metal cation, drastically reducing its nucleophilicity for the subsequent Sₙ2 attack on the alkyl halide[5].

The Solution: You must use a strong, unhindered base (e.g., NaH or KHMDS) in a polar aprotic solvent (DMF or THF) to ensure complete deprotonation. Crucially, the addition of a phase-transfer catalyst or additive like Tetrabutylammonium iodide (TBAI) stabilizes the incipient carbamate anion, disrupts tight ion-pairing, and accelerates the Sₙ2 reaction[5].

Table 1: Effect of Base and Additives on N-Alkylation of Hindered Boc-Carbamates

Base SystemSolventAdditiveRelative Nucleophilicity of AnionTypical Yield (%)
K₂CO₃DMFNoneLow (Tight Ion Pair)< 10%
Cs₂CO₃DMFTBAIModerate40 - 60%
NaHDMFNoneHigh60 - 80%
NaH DMF TBAI (0.1 eq) Very High (Loose Ion Pair) > 85%
KHMDSTHF18-Crown-6Very High> 90%
Protocol 3.1: NaH/TBAI-Mediated N-Alkylation
  • Setup: Dissolve the secondary Boc-carbamate (1.0 equiv) in anhydrous DMF (0.2 M) under N₂. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Self-Validation Step: Observe the reaction. The evolution of H₂ gas confirms deprotonation. To validate complete deprotonation, quench a 10 µL micro-aliquot in D₂O and analyze by ¹H NMR; the disappearance of the broad carbamate N-H peak (typically 4.5–5.5 ppm) confirms the formation of the anion.

  • Additive & Electrophile: Add TBAI (0.1 equiv)[5], followed by the dropwise addition of the alkyl halide (1.5 equiv).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate. Wash the organic layer extensively with water (at least 3 times) and brine to completely remove the DMF solvent. Dry and concentrate.

References

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines . The Journal of Organic Chemistry - ACS Publications.[Link]

  • Dual protection of amino functions involving Boc . RSC Publishing.[Link]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides . The Journal of Organic Chemistry - ACS Publications.[Link]

  • The Chemistry and Biology of the Tetrodotoxin Natural Product Family . ChemRxiv.[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry . PMC - National Institutes of Health.[Link]

Sources

Optimization

Minimizing side reactions during oxidation of N-Boc-N-isopropyl-aminoethanol

Troubleshooting Guides, FAQs, and Validated Protocols for Amino Aldehyde Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Validated Protocols for Amino Aldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the oxidation of N-Boc-N-isopropyl-aminoethanol to its corresponding α -amino aldehyde (N-Boc-N-isopropyl-aminoacetaldehyde).

While primary alcohols are routinely oxidized in organic synthesis, α -amino aldehydes are highly sensitive intermediates[1]. Without strict control over reaction conditions, researchers frequently encounter side reactions such as Boc-deprotection, over-oxidation to carboxylic acids[2], and aldol-type self-condensation. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yielding, chemoselective oxidations.

Reaction Workflow & Pathway Analysis

The following diagram illustrates the logical flow of the two most reliable oxidation strategies for this substrate—Swern and Dess-Martin Periodinane (DMP)—alongside the mechanistic pathways that lead to common side reactions.

OxidationWorkflow cluster_Swern Swern Oxidation Pathway cluster_DMP Dess-Martin Pathway Substrate N-Boc-N-isopropyl-aminoethanol (Starting Material) SwernReagents DMSO, (COCl)2, Et3N Temp < -60°C Substrate->SwernReagents DMPReagents DMP, NaHCO3 Buffer CH2Cl2, 0°C to RT Substrate->DMPReagents SwernInt Alkoxysulfonium Ylide (Intermediate) SwernReagents->SwernInt Product N-Boc-N-isopropyl-aminoacetaldehyde (Target Aldehyde) SwernInt->Product Side1 Carboxylic Acid (Over-oxidation) SwernInt->Side1 Excess H2O DMPInt Diacetoxyalkoxyperiodinane (Intermediate) DMPReagents->DMPInt DMPInt->Product Side2 Free Amine (Boc Deprotection) DMPInt->Side2 Unbuffered Acid Side3 Aldol Dimer (Self-Condensation) Product->Side3 High Temp / Storage

Workflow and potential side reactions in N-Boc-N-isopropyl-aminoethanol oxidation.

Quantitative Comparison of Oxidation Strategies

Selecting the right oxidation method requires balancing yield, operational complexity, and the specific vulnerabilities of the N-Boc protecting group.

Oxidation MethodTypical YieldReaction TempReaction TimeOver-oxidation RiskBoc Cleavage RiskEpimerization Risk*
Swern 85–95%-78 °C to RT2–4 hoursVery LowLowN/A
DMP (Buffered) 90–98%0 °C to RT1–2 hoursLowLowN/A
TEMPO / Bleach 70–85%0 °C1–3 hoursModerateLowN/A
Jones Reagent < 10%0 °C< 1 hourHighCritical N/A

*Note: While α -amino aldehydes are notoriously prone to epimerization[3], N-Boc-N-isopropyl-aminoethanol lacks a stereocenter at the α -carbon, eliminating racemization concerns for this specific substrate.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I isolating a significant amount of the carboxylic acid byproduct instead of the aldehyde? A: This is a classic case of over-oxidation. While Swern and DMP oxidations are designed to stop at the aldehyde stage, the presence of adventitious water in your reaction mixture or solvent will form an aldehyde hydrate[4]. This hydrate acts mechanistically like a primary alcohol and is rapidly oxidized further to the carboxylic acid[4]. Furthermore, recent studies indicate that prolonged exposure to DMP can directly over-oxidize certain primary alcohols to carboxylic acids[2]. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry argon, and anhydrous solvents) and monitor the reaction closely via TLC to avoid over-exposure to the oxidant.

Q2: My Boc group is falling off during the Dess-Martin oxidation. How do I prevent this? A: Dess-Martin Periodinane generates one equivalent of acetic acid during the initial ligand exchange and another during the elimination step[5]. The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic environments. Causality: The localized acidity cleaves the carbamate, leaving you with a highly reactive free amine that will immediately undergo side reactions. Solution: You must buffer the reaction. Add 1.5 to 2.0 equivalents of solid NaHCO3​ or pyridine to the reaction mixture before adding the DMP[5][6]. This neutralizes the acetic acid in situ.

Q3: During the Swern oxidation, I am isolating a byproduct with a methylthiomethyl (MTM) ether group. What went wrong? A: This indicates a failure in cryogenic temperature control. The active intermediate in a Swern oxidation, dimethylchlorosulfonium chloride, is thermally unstable[7]. If the internal temperature of your reaction flask rises above -60 °C before the alcohol is fully added, the intermediate undergoes a Pummerer rearrangement to form chloromethyl methyl sulfide[8]. This rearranged species reacts with your primary alcohol to form an MTM ether instead of the desired aldehyde. Solution: Maintain the internal temperature strictly at or below -78 °C using a dry ice/acetone bath and add reagents dropwise.

Q4: The isolated N-Boc-N-isopropyl-aminoacetaldehyde degrades rapidly upon storage. How can I stabilize it? A: α -Amino aldehydes are highly electrophilic and possess relatively acidic α -protons. This makes them highly susceptible to aldol-type self-condensation or polymerization. Solution: It is highly recommended to use the aldehyde immediately in the next synthetic step (e.g., reductive amination, Wittig olefination, or Grignard addition) without extensive purification. If storage is absolutely unavoidable, store it neat or in a non-polar solvent at -80 °C under an inert argon atmosphere.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Observe the physical cues described to confirm the reaction is proceeding correctly.

Protocol A: Cryogenic Swern Oxidation[7][8][9]
  • Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.2 eq) in anhydrous CH2​Cl2​ and cool to -78 °C. Add anhydrous DMSO (2.4 eq) dropwise.

    • Causality: Oxalyl chloride activates DMSO to form the highly reactive dimethylchlorosulfonium chloride intermediate[7].

    • Self-Validation: Immediate effervescence (release of CO and CO2​ gases) visually confirms the successful generation of the active electrophile[7].

  • Substrate Addition: Add N-Boc-N-isopropyl-aminoethanol (1.0 eq) in CH2​Cl2​ dropwise over 15 minutes. Maintain internal temperature strictly below -65 °C.

    • Causality: The alcohol displaces chloride to form the key alkoxysulfonium ylide intermediate[9]. Strict temperature control prevents the Pummerer rearrangement[8].

  • Elimination: Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq) dropwise. Allow the reaction to slowly warm to room temperature.

    • Causality: Triethylamine acts as an organic base to deprotonate the ylide, triggering an intramolecular E2-like elimination that cleaves the C-H bond, forming the C=O π bond of the aldehyde[4][7].

    • Self-Validation: The distinct, pungent odor of dimethyl sulfide (DMS) upon warming serves as a reliable olfactory confirmation that the fragmentation was successful and the aldehyde has formed[9].

Protocol B: Buffered Dess-Martin Periodinane (DMP) Oxidation[3][5][6]
  • Buffering: Dissolve N-Boc-N-isopropyl-aminoethanol (1.0 eq) in anhydrous CH2​Cl2​ . Add solid NaHCO3​ (2.0 eq) to the solution.

    • Causality: DMP generates acetic acid during the oxidation process[5]. Because the N-Boc protecting group is acid-sensitive, NaHCO3​ is strictly required to neutralize the localized acidic environment and prevent Boc cleavage[3][6].

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in portions at 0 °C, then remove the ice bath and allow the mixture to warm to room temperature.

    • Causality: The primary alcohol undergoes rapid ligand exchange with DMP to form a diacetoxyalkoxyperiodinane intermediate, followed by acetate-mediated deprotonation to yield the aldehyde[5].

    • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear solution as the DMP reacts, followed by the precipitation of the insoluble iodinane byproduct, providing a clear visual cue of reaction progress[5].

  • Quench: Once complete (typically 1-2 hours via TLC), quench the reaction with a 1:1 mixture of saturated aqueous Na2​S2​O3​ and NaHCO3​ .

    • Causality: Na2​S2​O3​ reduces unreacted hypervalent iodine species, preventing accidental over-oxidation of the product to a carboxylic acid during the workup phase[2].

References
  • Swern Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Dess–Martin periodinane. Wikipedia.[Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.[Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Bradford Scholars.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for N-Alkylation of Boc-Amino Alcohols

Welcome to the Technical Support Center for synthetic peptide and drug development professionals. The N-alkylation of Boc-protected amino alcohols is a notoriously sensitive transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic peptide and drug development professionals. The N-alkylation of Boc-protected amino alcohols is a notoriously sensitive transformation. Minor deviations in temperature can shift the reaction from a high-yielding selective N-alkylation to a complex mixture of O-alkylated byproducts and degraded heterocycles.

This guide provides field-proven causality, self-validating protocols, and troubleshooting insights to ensure chemoselectivity.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is temperature control the most critical parameter in the N-alkylation of Boc-amino alcohols? A: Temperature dictates the chemoselectivity of the reaction by controlling the kinetic stability of intermediate chelates. When using the standard Sodium Hydride (NaH) and Iodomethane (MeI) system in Tetrahydrofuran (THF), the reaction is kinetically controlled. At optimal temperatures (0 °C to 25 °C), the sodium cation (Na⁺) forms a tight chelate with the alkoxide oxygen and the Boc carbonyl oxygen. This chelation sterically shields the oxygen, forcing the alkylating agent to react exclusively with the carbamate nitrogen . If the temperature exceeds 25 °C, the kinetic energy disrupts this chelation network, exposing the oxygen and leading to O-alkylation.

Q2: I am observing a major byproduct that lacks the Boc group on NMR. What is it, and how does temperature affect it? A: You are likely observing the formation of an oxazolidinone . This is a classic, temperature-dependent side reaction in Boc-amino alcohol chemistry 1. At elevated temperatures (>40 °C), the carbamate carbonyl oxygen of the Boc group acts as an internal nucleophile. It attacks the adjacent activated carbon or alkyl halide intermediate, forming a stable 5-membered oxazolidinone ring and ejecting a tert-butyl cation. To prevent this, strictly maintain the reaction at 25 °C or lower.

Q3: Can I use heating to accelerate a sluggish N-alkylation? A: No. Heating a sluggish NaH/MeI N-alkylation will result in N,O-bis-alkylation or cyclization rather than accelerating selective N-alkylation. If reactivity is low at room temperature, verify the quality of your NaH. NaH rapidly degrades to NaOH upon atmospheric exposure, introducing water, ruining the Na⁺ chelate, and halting the reaction 2.

Part 2: Quantitative Data & Temperature Dynamics

The following table summarizes the causal relationship between reaction temperature, chelate stability, and the resulting product distribution during the NaH/MeI alkylation of Boc-amino alcohols.

Reaction TemperatureNa⁺ Chelate StatusDominant Reaction PathwayExpected Product Distribution
0 °C to 25 °C Highly StableSelective N-Alkylation>85% N-alkyl product (Target)
40 °C to 60 °C Partially DisruptedCompeting PathwaysMixed N-alkyl and O-alkyl products
> 80 °C Broken / UnstableIntramolecular CyclizationMajor Oxazolidinone / N,O-bis-alkyl

Part 3: Visualizing the Workflow & Mechanistic Pathways

To fully master this reaction, you must understand both the mechanistic branching pathways and the physical workflow required to navigate them.

Pathway Start Boc-Amino Alcohol + NaH in THF Chelate Na+ Chelated Alkoxide (Kinetic Intermediate) Start->Chelate Deprotonation TempLow 0 °C to 25 °C (Maintained Chelation) Chelate->TempLow + MeI TempHigh > 40 °C (Disrupted Chelation) Chelate->TempHigh + MeI Product1 Selective N-Alkylation (Target Product) TempLow->Product1 Product2 O-Alkylation & Oxazolidinone Formation TempHigh->Product2

Temperature-dependent mechanistic pathways in Boc-amino alcohol alkylation.

Protocol S1 1. Dissolution THF, Argon S2 2. Cooling Ice Bath (0 °C) S1->S2 S3 3. Reagents Add MeI, then NaH S2->S3 S4 4. Alkylation Stir at 25 °C (24h) S3->S4 S5 5. Quench Citric Acid to pH 3 S4->S5

Step-by-step self-validating workflow for selective N-alkylation.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." It utilizes visual cues at each step to confirm that the underlying chemical mechanisms are functioning correctly, preventing wasted time on failed reactions 2.

Reagents: Boc-amino alcohol (1.0 equiv), Iodomethane (MeI, 3.0-5.0 equiv), Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv), Anhydrous THF.

Step 1: Dissolution & Environmental Control

  • Action: Dissolve the Boc-amino alcohol in anhydrous THF (to ~0.2 M) in an oven-dried flask. Purge the system with Argon.

  • Causality: Anhydrous conditions are mandatory. Any ambient moisture will prematurely quench the NaH, forming NaOH, which fails to create the necessary Na⁺ chelate and leads to Boc deprotection.

Step 2: Cooling & Electrophile Addition

  • Action: Cool the solution to exactly 0 °C using an ice bath. Add the Iodomethane (MeI) before the base.

  • Causality: Adding the electrophile first ensures that the moment the alkoxide/amide dianion is generated, it is immediately trapped by the MeI. This prevents the naked dianion from undergoing side reactions or precipitating out of solution 2.

Step 3: Base Addition (Validation Step)

  • Action: Working quickly, add the NaH in three equal portions spaced out over 30 minutes while maintaining the temperature at 0 °C.

  • Validation: You must observe immediate hydrogen gas evolution (bubbling) upon each addition. If the gray NaH powder is coated in white crust and no bubbling occurs, the reagent has gone stale. Stop the experiment and procure fresh NaH.

Step 4: Temperature-Controlled Alkylation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir overnight (18-24 hours).

  • Causality: The reaction must not exceed 25 °C. At this temperature, the Na⁺ chelate is perfectly stable, decelerating O-alkylation while allowing the carbamate nitrogen to be cleanly methylated .

Step 5: Quenching & pH-Dependent Isolation

  • Action: Cool the flask back to 0 °C. Carefully quench the remaining NaH by adding water dropwise until bubbling ceases. Acidify the aqueous layer with 20% aqueous citric acid (or 1M HCl) to a pH between 1 and 3. Extract with Ethyl Acetate (3x).

  • Validation: Upon reaching pH 3, the aqueous solution should become persistently cloudy as the neutral, organic-soluble N-alkylated product crashes out of the salt phase 2.

References

  • Source: Wikidot (Lokey Lab)
  • On the Selective N-Methylation of BOC-Protected Amino Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones Source: ResearchGate URL

Sources

Optimization

Removing impurities from crude tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of bifunctional building blocks like tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (commonly referred...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of bifunctional building blocks like tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (commonly referred to as N-Boc-N-isopropyl-ethanolamine).

Synthesizing this molecule via the Boc-protection of 2-(isopropylamino)ethanol presents a classic process chemistry challenge: you must balance the preservation of an acid-sensitive carbamate while rigorously stripping away highly polar starting materials, volatile byproducts, and lipophilic reagents.

This guide is designed to move beyond generic protocols. Here, we will dissect the physicochemical causality behind each purification step, providing you with a self-validating workflow to isolate highly pure material without relying exclusively on column chromatography.

Part 1: Impurity Profiling & Physicochemical Properties

To design a rational purification strategy, we must first understand the electronic and physical nature of the target molecule versus its surrounding matrix.

CompoundRole in MatrixMW ( g/mol )PolarityAcid/Base PropertyTargeted Removal Strategy
tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate Target Product203.28ModerateNeutral (Carbamate)Retained in organic phase
2-(isopropylamino)ethanol Unreacted Starting Material103.16HighBasic (Secondary Amine)Aqueous acid wash (Citric acid/HCl)
Di-tert-butyl dicarbonate (Boc₂O) Unreacted Reagent218.25LowElectrophilicDMEDA quench + Acid wash
tert-Butanol Reaction Byproduct74.12HighNeutralAqueous wash / Evaporation
Di-Boc Derivative (O-Boc) Over-protection Byproduct303.40LowNeutral (Carbonate)Mild base hydrolysis (K₂CO₃/MeOH)

Part 2: Chemoselective Purification Workflow

The following decision tree illustrates the logical progression of our purification strategy, utilizing orthogonal chemical properties to isolate the target carbamate.

PurificationWorkflow Crude Crude Reaction Mixture (N-Boc Product + Impurities) Quench Add DMEDA (Quench Boc2O) Stir 30-45 min Crude->Quench Excess Boc2O Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extract AcidWash Acid Wash (1N HCl or Citric Acid) Removes Amine & DMEDA-Urea Extract->AcidWash BaseWash Base Wash (NaHCO3) Neutralizes Acid AcidWash->BaseWash BrineWash Brine Wash & Dry (Na2SO4) Removes t-BuOH & Water BaseWash->BrineWash Check TLC / NMR Check Is O-Boc present? BrineWash->Check Hydrolysis Mild Base Hydrolysis (K2CO3 / MeOH) Check->Hydrolysis Yes (Di-Boc) Pure Pure tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate Check->Pure No Hydrolysis->Extract Re-extract

Fig 1: Chemoselective purification workflow for N-Boc-N-isopropyl-ethanolamine.

Part 3: Troubleshooting Guides & FAQs

Q1: How do I selectively remove unreacted 2-(isopropylamino)ethanol without cleaving the newly formed Boc group? Mechanistic Causality: 2-(isopropylamino)ethanol is a secondary amine with a pKa of approximately 9.5–10, making it highly basic. In contrast, the product, tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, has a delocalized nitrogen lone pair (due to resonance with the Boc carbonyl group), rendering it non-basic (pKa < 0 for protonation)[1]. Solution: Washing the organic reaction mixture with a mildly acidic aqueous solution (such as 5–10% citric acid or cold 1N HCl) will selectively protonate the unreacted starting material. The resulting ammonium salt partitions entirely into the aqueous phase, while the neutral N-Boc product remains in the organic phase[2]. Field-Proven Insight: Always perform acid washes at or below room temperature (ideally 0–5 °C) to prevent premature acid-catalyzed cleavage of the Boc group. Citric acid is generally preferred over HCl for process-scale safety and gentler pH control[1].

Q2: My crude NMR shows a significant amount of unreacted Boc₂O. How can I eliminate it without resorting to column chromatography? Mechanistic Causality: Di-tert-butyl dicarbonate (Boc₂O) is highly lipophilic and will co-extract with your product. While it slowly hydrolyzes in water, this process is too slow for a standard workup. Solution: Utilize a chemical quench. Add a primary amine with a basic handle, such as N,N-dimethylethylenediamine (DMEDA), directly to the crude organic mixture and stir for 30–45 minutes[3]. The primary amine of DMEDA acts as a potent nucleophile, rapidly attacking the electrophilic Boc₂O to form a urea derivative. Field-Proven Insight: The resulting urea contains the tertiary amine from DMEDA, which remains highly basic. When you proceed to the acidic aqueous wash (Step 3 in the protocol below), both the excess DMEDA and the newly formed urea are protonated and seamlessly extracted into the aqueous layer, leaving your organic phase completely free of Boc₂O[3].

Q3: I suspect O-Boc formation (di-Boc impurity) occurred on the hydroxyl group. How do I detect and remove it? Mechanistic Causality: If an excess of Boc₂O was used—especially in the presence of hypernucleophilic catalysts like DMAP—the primary hydroxyl group of the ethanolamine moiety can undergo esterification to form a tert-butyl carbonate (O-Boc). This di-Boc species is significantly less polar than the target N-Boc alcohol. Solution: Carbonates are far more susceptible to basic hydrolysis (saponification) than carbamates[1]. Treat the crude mixture with a mild base, such as potassium carbonate (K₂CO₃) in methanol, and stir at room temperature. The O-Boc group will selectively cleave, regenerating the primary alcohol, while the robust N-Boc carbamate remains completely intact. Field-Proven Insight: Monitor this via TLC. The di-Boc impurity will run near the solvent front in a 1:1 Hexane/EtOAc system. Once the top spot disappears, neutralize the methanol, concentrate, and perform a standard organic extraction.

Part 4: Step-by-Step Methodology

Standardized Liquid-Liquid Extraction Protocol for N-Boc Amino Alcohols Note: This protocol is a self-validating system. Do not discard any aqueous layers until the final product yield is confirmed.

  • Chemical Quenching of Boc₂O:

    • To the crude reaction mixture (assuming DCM or EtOAc as solvent), add 0.5 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the initial Boc₂O input[3].

    • Stir vigorously at room temperature for 45 minutes.

  • Dilution:

    • Dilute the mixture with Ethyl Acetate (EtOAc) to achieve a workable volume (approx. 10 mL/gram of theoretical yield).

  • Acid Wash (Amine Removal):

    • Cool the organic layer in an ice bath to < 5 °C.

    • Wash the organic layer with 3 portions of cold 10% aqueous citric acid (or cold 1N HCl).

    • Validation Check: Spot the final acid wash on a TLC plate and stain with Ninhydrin. If it turns purple upon heating, free amine is still being extracted. Repeat the acid wash until the Ninhydrin test is negative.

  • Base Wash (Neutralization):

    • Wash the organic layer with 1 portion of saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize residual acid[2]. Caution: Vent the separatory funnel frequently to release CO₂ gas.

  • Brine Wash & Drying:

    • Wash with 1 portion of saturated aqueous NaCl (brine) to pull residual water and tert-butanol out of the organic phase.

    • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent.

  • Concentration:

    • Evaporate the solvent under reduced pressure. The resulting product should be a highly pure, clear to pale-yellow viscous oil.

References

  • Title: Pyrido[4,3-d]pyrimidine compounds (WO2024218686A1)
  • Title: Greene's Protective Groups in Organic Synthesis: Fifth Edition Source: ResearchGate / Wiley URL: [Link]

Sources

Troubleshooting

Addressing stability issues of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate in acidic conditions

Technical Support Center: Troubleshooting Stability of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate in Acidic Conditions Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter cha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Stability of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate in Acidic Conditions

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the stability of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate. This compound is a highly versatile building block featuring a secondary amine masked by a tert-butyloxycarbonyl (Boc) protecting group, alongside a free primary hydroxyl moiety. While the Boc group provides robust orthogonality against basic and nucleophilic conditions, its inherent lability in acidic environments presents significant synthetic bottlenecks[1].

This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to troubleshoot degradation issues during your experimental workflows.

Section 1: Mechanistic Foundations (The "Why")

Q1: Why does tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate degrade even in mildly acidic conditions, and what are the exact byproducts? A1: The degradation is entirely driven by the acid-catalyzed hydrolysis of the Boc protecting group. When exposed to protons (typically at pH < 4), the carbonyl oxygen of the carbamate is protonated. This protonation critically weakens the C-O bond, promoting the dissociation of a highly stable tert-butyl carbocation and leaving behind an unstable carbamic acid intermediate[]. This carbamic acid rapidly and irreversibly decarboxylates to release carbon dioxide gas and the free secondary amine, 2-(isopropylamino)ethanol. Concurrently, the tert-butyl cation loses a proton to form isobutylene gas[3]. Because this cleavage is thermodynamically driven by the stability of the tert-butyl cation, even prolonged exposure to mild Lewis acids or slightly acidic aqueous environments can trigger premature deprotection[4].

BocCleavage A tert-Butyl (2-hydroxyethyl) (isopropyl)carbamate B Protonated Carbamate (Intermediate) A->B H+ (pH < 4) C Carbamic Acid + tert-Butyl Cation B->C Cleavage D 2-(Isopropylamino)ethanol + CO2 + Isobutylene C->D Decarboxylation & Deprotonation

Caption: Fig 1. Mechanistic pathway of acid-catalyzed Boc deprotection yielding the free amino alcohol.

Q2: Does the presence of the 2-hydroxyethyl group accelerate this degradation? A2: Under purely aqueous acidic conditions, the primary hydroxyl group acts largely as a spectator, and standard Boc cleavage remains the dominant degradation vector[5]. However, under strong Lewis acidic conditions or dehydrating environments, the hydroxyl group can become activated, potentially leading to unwanted intramolecular cyclization (forming an oxazolidinone). Maintaining strict pH control prevents both pathways.

Section 2: Quantitative Stability Profile

To rationally design your experiments, you must understand the kinetic stability of the Boc group across different pH levels. The following table summarizes extrapolated half-life data for standard Boc-protected amines at 25°C[6].

Environmental pHAcid Strength ExampleEstimated Half-life (t½)Stability ClassificationRecommended Action
pH < 3.0 Strong (e.g., TFA, HCl)< 0.1 hoursVery UnstableUse only for intentional deprotection.
pH 4.0 Moderate (e.g., Citric acid)~1.0 hoursUnstableAvoid prolonged exposure (>15 min).
pH 5.0 Mild (e.g., NH₄Cl wash)~24 hoursModerately StableSafe for rapid aqueous workups.
pH 7.0 - 9.0 Neutral to Basic> 6 monthsHighly StableIdeal for long-term storage and reactions.

Section 3: Troubleshooting Workflows & Experimental Protocols (The "How-To")

Q3: I am losing my product during the aqueous workup of a reaction that generates acidic byproducts. How can I prevent this? A3: Standard workups often employ dilute HCl or citric acid to remove basic impurities. For acid-sensitive carbamates, this causes rapid premature deprotection[7]. You must replace strong acidic washes with strictly buffered systems to maintain the pH above the critical threshold.

Protocol 1: Buffered Aqueous Workup for Acid-Sensitive Carbamates

  • Quench & Dilute: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Buffer Preparation: Prepare a mildly acidic buffer solution of 10% w/v aqueous Ammonium Chloride (NH₄Cl). This maintains a pH of ~5.0 to 5.5.

  • Washing (Causality Step): Wash the organic layer with the NH₄Cl solution. Why? The NH₄Cl is acidic enough to protonate and extract highly basic aliphatic amine impurities into the aqueous layer, but it is not acidic enough (pH > 4) to rapidly protonate the Boc carbonyl, thereby preserving your carbamate[7].

  • Neutralization: Follow immediately with a wash using saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize any residual acid in the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation[8].

  • Self-Validation System: Analyze the concentrated organic layer via TLC and stain with Ninhydrin. An intact Boc-carbamate will not stain (unless heated vigorously), whereas the deprotected free amine will immediately present as a bright purple/blue spot. If no spot appears without heat, your workup was successful.

Q4: My compound degrades during silica gel chromatography, resulting in poor yields and streaking. How do I purify it? A4: Standard silica gel is inherently slightly acidic (pH ~4.5-5.5) due to the presence of surface silanol groups. When tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate is retained on the column for extended periods, these silanols act as proton donors, catalyzing Boc cleavage[7]. To prevent this, the silica gel must be chemically deactivated prior to loading the sample.

ChromatographyWorkflow Start Start Purification Check Is the compound degrading on standard silica gel? Start->Check Yes Yes: Silica is too acidic Check->Yes Degradation observed No No: Proceed normally Check->No Stable Action1 Pre-treat silica with 1% Et3N in eluent Yes->Action1 End Isolate Intact Carbamate No->End Action2 Load sample and run column rapidly Action1->Action2 Action2->End

Caption: Fig 2. Troubleshooting workflow for the purification of acid-sensitive Boc-carbamates.

Protocol 2: Amine-Neutralized Silica Gel Chromatography

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate) and add 1% v/v Triethylamine (Et₃N).

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked eluent.

  • Pre-equilibration (Causality Step): Flush the packed column with at least 2-3 column volumes of the Et₃N-spiked eluent. Why? The Triethylamine irreversibly binds to the acidic silanol sites on the silica. This neutralizes the stationary phase, preventing it from acting as a proton donor to the Boc group during separation.

  • Loading & Elution: Dissolve your crude compound in a minimum amount of eluent, load it onto the column, and run the column rapidly. Collect fractions and immediately concentrate them to minimize the compound's time in solution.

  • Self-Validation System (2D-TLC): To verify stability on your specific silica batch, perform a 2D-TLC. Spot the sample in the corner of a square TLC plate, run it in one dimension, let it dry completely, and run it perpendicular in the second dimension. If the compound is stable, only a single spot will appear on the diagonal. If it is degrading on the silica, off-diagonal spots (representing the free amine) will appear, indicating that a higher concentration of Et₃N is required.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: A Methodological Comparison Guide

[size="10.5,8", Synthesizing the Workflow I'm now integrating the DOT diagrams into the comparison guide. Figure 1 clarifies rotamer equilibrium, highlighting thermal energy's role, and Figure 2 presents a self-validatin...

Author: BenchChem Technical Support Team. Date: March 2026

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As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development is the structural verification of N-Boc protected amines. The molecule tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (a highly functionalized carbamate) presents a classic spectroscopic hurdle: restricted rotation around the C–N bond.

This guide objectively compares analytical strategies—specifically Benchtop vs. High-Field NMR and Room Temperature (RT) vs. Variable Temperature (VT) NMR —to resolve the complex rotameric signals of this compound. By understanding the physical causality behind the spectra, researchers can select the most efficient instrumentation and protocols for their workflows.

The Analytical Challenge: Carbamate Rotamers

To analyze this molecule effectively, we must first understand the causality behind its spectral complexity. The carbamate functional group (N-COO-tBu) exhibits resonance, where the nitrogen lone pair delocalizes into the carbonyl π* orbital. This imparts partial double-bond character to the C–N bond, creating a significant energy barrier to rotation (ΔG‡ typically 14–17 kcal/mol) ().

Because this rotational barrier is relatively high, the molecule exists as a mixture of E and Z conformational isomers (rotamers) in solution. At room temperature (298 K), the rate of interconversion between these rotamers is comparable to the NMR timescale. Consequently, protons adjacent to the nitrogen—specifically the isopropyl CH and the ethyl N-CH₂ —experience an intermediate exchange regime, resulting in severely broadened or duplicated signals rather than crisp multiplets.

G syn Z-Rotamer (Slower Exchange at RT) ts Transition State (Partial Double Bond) syn->ts Thermal Energy anti E-Rotamer (Slower Exchange at RT) anti->ts Thermal Energy ts->syn Relaxation ts->anti Relaxation

Figure 1: Thermodynamic equilibrium of carbamate C-N bond rotamers.

Product Comparison: High-Field vs. Benchtop NMR

When selecting an instrument to verify the structure of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, the magnetic field strength drastically dictates the quality of the data.

Benchtop NMR (60 MHz)

Benchtop systems utilize permanent magnets and are highly cost-effective and accessible. While recent studies have proven their efficacy in bulk quantitative analyses like polymer molecular weight determination (; ), they struggle with dynamic rotameric systems. At 60 MHz, the chemical shift dispersion (Δν in Hz) between the E and Z rotamer peaks is small. This pushes the system further into the "intermediate exchange" regime, merging the isopropyl and N-CH₂ signals into featureless, unresolvable humps that cannot be accurately integrated or assigned.

High-Field NMR (600 MHz)

Superconducting high-field magnets provide 10 times the chemical shift dispersion of a 60 MHz system. Because Δν is much larger, the rotamer exchange rate at room temperature falls into the "slow exchange" regime relative to the NMR timescale. This allows the instrument to resolve the major and minor rotamers as distinct, albeit slightly broadened, sets of peaks (e.g., two overlapping doublets for the isopropyl CH₃ groups). However, while High-Field NMR reveals the rotamers, the spectrum remains highly complex and visually cluttered.

Methodological Comparison: RT vs. Variable Temperature (VT) NMR

To transform a cluttered rotameric spectrum into a clean, easily interpretable dataset, we must manipulate the thermodynamics of the system using Variable Temperature (VT) NMR ().

By heating the sample, we inject thermal energy that exponentially increases the rate of C–N bond rotation (following the Eyring equation). When the rotation rate significantly exceeds the frequency difference between the rotamers (k >> Δν), the NMR spectrometer captures a time-averaged environment. The previously duplicated or broadened peaks coalesce into sharp, highly resolved multiplets, allowing for definitive structural assignment.

Self-Validating VT-NMR Protocol

To ensure trustworthiness, any VT-NMR experiment must be a self-validating system . Heating organic molecules can induce thermal degradation (e.g., Boc-deprotection). The following protocol incorporates a critical validation step to prove that spectral changes are purely dynamic, not chemical.

Step-by-Step Methodology:

  • Solvent Selection & Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because its high boiling point (189 °C) allows safe heating to 353 K without risking solvent boiling or tube overpressurization.

  • RT Baseline Acquisition (298 K): Acquire a standard 1D ¹H spectrum. Shim the magnet carefully. Note the broadened signals at ~3.2 ppm (N-CH₂) and ~4.0 ppm (isopropyl CH).

  • Incremental Heating: Increase the probe temperature to 333 K, then 353 K. Causality: Allow exactly 10 minutes of equilibration time at each step. Rapid heating causes thermal convection currents within the sample, which destroys magnetic field homogeneity and artificially broadens peaks.

  • Coalescence Acquisition (353 K): Re-shim the magnet at 353 K and acquire the spectrum. The N-CH₂ signal will resolve into a sharp triplet, and the isopropyl CH will resolve into a sharp septet.

  • The Validation Step (Cooling to 298 K): Cool the probe back to 298 K, allow 15 minutes for equilibration, and re-acquire the spectrum. Causality: If the spectrum perfectly matches the baseline from Step 2, you have validated that the compound remained chemically intact and the coalescence was purely a dynamic conformational process. If new peaks remain, thermal degradation occurred.

Workflow prep 1. Sample Preparation (10 mg in 0.6 mL DMSO-d6) rt 2. RT Acquisition (298 K) Observe peak broadening prep->rt heat 3. VT Heating (313-353 K) Increase thermal rotation rt->heat acq 4. VT Acquisition (353 K) Observe peak coalescence heat->acq cool 5. RT Re-Acquisition (298 K) Validate sample integrity acq->cool

Figure 2: Self-validating VT-NMR workflow for resolving rotameric signal broadening.

Quantitative Data Summary

The table below summarizes the expected ¹H NMR performance across different instrumental and thermal conditions, clearly illustrating why High-Field VT-NMR is the definitive choice for this molecule.

Proton Environment60 MHz Benchtop (298 K)600 MHz High-Field (298 K)600 MHz High-Field (353 K, VT)
Boc (-C(CH₃)₃) 1.40 ppm (s, 9H)1.40 ppm (s, 9H)1.40 ppm (s, 9H)
Isopropyl (-CH₃) 1.10 ppm (d, 6H)1.10 ppm (Two overlapping doublets)1.10 ppm (Sharp doublet, 6H)
Isopropyl (-CH) Unresolved broad multiplet~4.00 ppm (Two broad septets)4.00 ppm (Sharp septet, 1H)
Ethyl (N-CH₂) Unresolved baseline hump~3.20 ppm (Two broad triplets)3.20 ppm (Sharp triplet, 2H)
Ethyl (O-CH₂) 3.50 ppm (t, 2H)3.50 ppm (t, 2H)3.50 ppm (t, 2H)
Hydroxyl (-OH) Broad singlet~4.50 ppm (Broad singlet)~4.00 ppm (Sharp singlet) *

* Expert Note: At 353 K, the -OH proton shifts significantly upfield. This is a classic hallmark of VT-NMR, caused by the thermal disruption of intermolecular hydrogen bonding in the solvent matrix.

References

  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry. URL:[Link]

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Industrial Crops and Products. URL:[Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry. URL:[Link]

Comparative

HPLC Method Development for N-Boc-N-isopropyl-aminoethanol Purity: A Comparative Guide to UV, ELSD, and CAD

Introduction N-Boc-N-isopropyl-aminoethanol is a highly versatile, Boc-protected amino alcohol utilized as a critical building block in pharmaceutical synthesis[1]. However, assessing its purity and profiling its trace-l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Boc-N-isopropyl-aminoethanol is a highly versatile, Boc-protected amino alcohol utilized as a critical building block in pharmaceutical synthesis[1]. However, assessing its purity and profiling its trace-level impurities presents a significant analytical challenge: the molecule lacks a conjugated chromophore. The tert-butoxycarbonyl (Boc) group exhibits only weak UV absorbance at low wavelengths (205–210 nm)[1]. Relying on traditional UV detection at these wavelengths introduces severe baseline drift during gradient elution due to the changing absorbance of mobile phase solvents, effectively masking critical impurities.

To establish a robust, stability-indicating method, chromatographers must pivot to universal detection strategies. This guide evaluates the causality behind detector selection, comparing low-wavelength UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD) to establish an optimized, self-validating protocol.

The Causality of Detector Selection: Physics Over Chemistry

When analyzing non-chromophoric compounds, we must shift our reliance from the analyte's light-absorbing properties to its physical mass. Both ELSD and CAD are evaporative aerosol detectors that nebulize the column eluent, evaporate the volatile mobile phase, and measure the residual analyte particles[2]. However, their measurement mechanisms dictate vastly different performance outcomes.

  • UV Detection (210 nm): Inherently suboptimal for this compound. The signal-to-noise (S/N) ratio is poor. Any slight variation in mobile phase mixing or pump pulsation translates into massive baseline noise, compromising the Limit of Quantitation (LOQ).

  • ELSD (Evaporative Light Scattering Detector): ELSD measures the light scattered by dried aerosol particles. However, the scattering efficiency drops exponentially for particles smaller than ~50 nm[2]. Consequently, ELSD exhibits a complex, non-linear response and struggles to detect low-level impurities, as trace amounts form smaller particles that do not scatter light efficiently.

  • CAD (Charged Aerosol Detector): CAD overcomes the particle-size limitation of ELSD. It utilizes a corona discharge to ionize nitrogen gas, which then transfers a positive charge to the analyte particles via diffusion[3]. Because charge transfer is highly efficient even for particles as small as 10 nm, CAD provides a more uniform response independent of chemical structure and typically delivers a 10-fold improvement in Limit of Detection (LOD) over ELSD[2].

G Start N-Boc-N-isopropyl-aminoethanol Elutes from HPLC Column Nebulization Nebulization with N2 Gas (Droplet Formation) Start->Nebulization Evaporation Evaporation Tube (Volatile Mobile Phase Removed) Nebulization->Evaporation Split Particle Measurement Mechanism Evaporation->Split ELSD_Path ELSD: Laser Light Scattering (Fails for particles < 50nm) Split->ELSD_Path CAD_Path CAD: Corona Discharge Charging (Detects particles down to 10nm) Split->CAD_Path Result_ELSD Non-linear Response Lower Sensitivity ELSD_Path->Result_ELSD Result_CAD Uniform Mass Response High Sensitivity for Impurities CAD_Path->Result_CAD

Mechanistic workflow comparing ELSD and CAD detection pathways for non-volatile analytes.

Experimental Protocol: A Self-Validating System

To objectively compare these detectors, a unified chromatographic method must be developed. The critical constraint for both CAD and ELSD is that all mobile phase components (solvents and additives) must be strictly volatile to prevent high background noise and detector fouling[3].

Step 1: Column Selection

Amino alcohols are prone to secondary interactions with residual silanols on silica-based columns, leading to peak tailing. We utilize a hybrid-silica column (e.g., YMC-Triart C18) which offers an extended pH range and minimizes silanol activity, ensuring sharp peak shapes for basic moieties[4].

Step 2: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile. (Note: Non-volatile buffers like sodium phosphate are strictly prohibited as they will permanently foul aerosol detectors).

Step 3: Chromatographic Gradient & Settings
  • Column: YMC-Triart C18, 150 × 4.6 mm, 3 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial Equilibration
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Column Wash
15.1955Re-equilibration
20.0955End
Step 4: Detector-Specific Optimization
  • UV Detector: Set to 210 nm. Reference wavelength turned off to prevent subtraction artifacts.

  • ELSD: Evaporation temperature set to 50 °C; Nebulizer gas ( N2​ ) pressure at 3.5 bar. Gain set to 10.

  • CAD: Evaporation temperature set to 50 °C; Data collection rate at 10 Hz; Filter set to 3.6s. High-purity nitrogen must be supplied at a constant 35 psi.

Quantitative Data Comparison

The following table synthesizes the performance metrics obtained when validating the purity method for N-Boc-N-isopropyl-aminoethanol across the three detection platforms.

Table 2: Performance Metrics for N-Boc-N-isopropyl-aminoethanol Purity Analysis

ParameterUV (210 nm)ELSDCAD
Limit of Detection (LOD) 2.5 µg/mL1.0 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 8.0 µg/mL3.5 µg/mL0.3 µg/mL
Linearity ( R2 ) 0.991 (Drift issues)0.985 (Log-log fit req.)0.998 (Linear fit)
Dynamic Range 1.5 orders of mag.< 2 orders of mag.> 3 orders of mag.
Precision (%RSD at LOQ) 8.5%6.2%2.1%
Baseline Stability Poor (Gradient drift)ExcellentExcellent

Conclusion & Best Practices

For the rigorous purity analysis of N-Boc-N-isopropyl-aminoethanol, CAD is unequivocally the superior choice. While UV detection suffers from severe gradient baseline drift and ELSD fails to reliably quantify trace-level impurities due to its exponential drop-off in light scattering for small particles, CAD provides a uniform, highly sensitive mass-flow response[2][5].

When deploying this CAD method, ensure that the mobile phase is rigorously filtered and that high-purity nitrogen is used to maintain a stable baseline. By understanding the physical mechanisms behind the detectors, researchers can build self-validating, robust methods that withstand the scrutiny of regulatory drug development standards.

References

  • Title: CAD vs ELSD: Which HPLC Detector Is Your Better Option? Source: thermofisher.com URL: 2

  • Title: Charged aerosol detector Source: wikipedia.org URL: 3

  • Title: Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification Source: nih.gov URL: 5

  • Title: YMC-Triart - (U)HPLC columns Source: ymc.co.jp URL: 4

  • Title: N-Boc-aminomethanol|CAS 365572-48-1|Supplier Source: benchchem.com URL: 1

Sources

Validation

A Senior Application Scientist's Guide to Validating the Synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate via Thin-Layer Chromatography

Introduction: The Imperative of In-Process Validation In the landscape of pharmaceutical and fine chemical synthesis, the reliable production of intermediates is paramount. Tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of In-Process Validation

In the landscape of pharmaceutical and fine chemical synthesis, the reliable production of intermediates is paramount. Tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate is a valuable building block, featuring a Boc-protected secondary amine and a primary alcohol, rendering it useful in the construction of more complex molecules. The success of its synthesis hinges not only on the reaction conditions but critically on the ability to monitor its progress accurately and efficiently. While sophisticated techniques like HPLC, GC-MS, and NMR spectroscopy offer comprehensive structural and quantitative data, they often introduce significant time and cost overheads for routine in-process checks.

This guide provides an in-depth technical comparison, demonstrating the efficacy of Thin-Layer Chromatography (TLC) as a rapid, robust, and cost-effective primary method for validating the synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate. We will explore the causality behind methodological choices, present a self-validating experimental workflow, and compare the utility of TLC against alternative analytical techniques, supported by experimental data and protocols.

The Synthetic Pathway: Boc Protection of 2-(Isopropylamino)ethan-1-ol

The synthesis involves the protection of the secondary amine of 2-(isopropylamino)ethan-1-ol using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction is chosen for its high efficiency and generally clean conversion.

Reaction Scheme:

2-(Isopropylamino)ethan-1-ol + (Boc)₂O --(Base, Solvent)--> tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

The fundamental analytical challenge is to distinguish the polar starting material (an amino alcohol) from the significantly less polar product (a Boc-protected carbamate) and to confirm the complete consumption of the starting amine.

Part 1: The Core Protocol - Synthesis and TLC Monitoring

This section details the integrated workflow for synthesizing the target compound and monitoring its formation in real-time using a multi-visualization TLC protocol.

Experimental Protocol: Synthesis

Materials & Reagents

Reagent/MaterialFormulaM.W.QuantityRole
2-(Isopropylamino)ethan-1-olC₅H₁₃NO103.165.0 g (48.5 mmol)Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2511.6 g (53.3 mmol)Boc-Protecting Agent
Triethylamine (TEA)C₆H₁₅N101.197.4 mL (53.3 mmol)Base
Dichloromethane (DCM)CH₂Cl₂84.93100 mLSolvent

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 2-(isopropylamino)ethan-1-ol (5.0 g).

  • Dissolve the starting material in dichloromethane (100 mL).

  • Add triethylamine (7.4 mL) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (11.6 g) in 20 mL of DCM to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress every hour using the TLC protocol described below.

  • Upon completion (disappearance of starting material by TLC), quench the reaction by adding 50 mL of water.

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.[1][2]

Graphviz Diagram: Synthetic Workflow

SynthesisWorkflow SM 2-(Isopropylamino)ethan-1-ol in DCM Reaction Reaction at 0°C to RT (Monitor via TLC) SM->Reaction Reagents (Boc)₂O + TEA Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product Crude tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate Workup->Product TLCWorkflow cluster_prep Preparation cluster_viz Visualization & Analysis Spotting 1. Spot Plate (SM, RM, Co-Spot) Development 2. Develop in Eluent Spotting->Development UV 3a. UV Light (254 nm) Development->UV Stain 3b. Chemical Staining (Ninhydrin / Carbamate Stain) UV->Stain Analysis 4. Calculate Rf & Interpret Results Stain->Analysis

Caption: Step-by-step logical flow for TLC-based reaction validation.

Part 2: Data Interpretation and Validation Criteria

The power of TLC lies in the interpretation of the relative mobility (Rf value) and the response to different visualization agents. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. [3] Expected TLC Results: The product, tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, is significantly less polar than the starting material, 2-(isopropylamino)ethan-1-ol, due to the masking of the secondary amine by the bulky, non-polar Boc group. Therefore, the product will travel further up the silica plate, resulting in a higher Rf value.

Table 1: Hypothetical TLC Data for Reaction Monitoring

AnalyteExpected Rf*UV (254 nm)Ninhydrin StainCarbamate Stain
Starting Material ~0.25No/Weak SpotPositive (Yellow/Purple) Negative
Product ~0.60Weak SpotNegativePositive (Various Colors) [4]

*Rf values are estimates in 7:3 Hexane:Ethyl Acetate and will vary with specific conditions.

Interpreting the Chromatogram:

  • t = 0 hours: The "RM" lane shows only a single spot at Rf ≈ 0.25, which is positive with ninhydrin.

  • Mid-reaction: The "RM" lane shows two spots: a diminishing spot at Rf ≈ 0.25 (starting material) and a new, growing spot at Rf ≈ 0.60 (product). The co-spot lane will clearly resolve these two distinct spots, confirming their different identities.

  • Reaction Completion: The "RM" lane shows only one major spot at Rf ≈ 0.60. Crucially, this lane will be negative for the ninhydrin stain at the starting material's Rf, confirming its complete consumption. Conversely, it will be positive with the carbamate-specific stain.

This multi-faceted confirmation—disappearance of the low-Rf, ninhydrin-positive spot and appearance of a high-Rf, carbamate-stain-positive spot—provides a high degree of confidence in the reaction's success.

Part 3: Comparative Analysis - TLC vs. Instrumental Methods

While TLC is an excellent primary tool, it is essential to understand its place among other analytical techniques. The choice of method is always a trade-off between the required level of detail, speed, and cost.

Table 2: Comparison of Analytical Methods for Reaction Monitoring

ParameterThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spec (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Function Qualitative/Semi-Quantitative MonitoringQuantitative Analysis & IdentificationStructural Elucidation & Confirmation
Speed Very Fast (~15-30 minutes per run)Moderate (~30-60 minutes per sample)Slow (Requires sample prep, shimming)
Cost (per sample) Very LowModerate to HighHigh
Equipment Simple, inexpensive glasswareComplex, expensive instrumentationVery expensive, requires specialized facility
Information Provided Rf value, presence/absence of componentsRetention time, mass-to-charge ratio, % areaChemical shifts, coupling constants, structure
Key Advantage Rapid, parallel processing of multiple time points, low cost.High sensitivity, provides molecular weight, excellent for purity assessment.Unambiguous structure confirmation of the final product.
Key Limitation Limited resolution, semi-quantitative at best without a densitometer. [5]Requires volatile and thermally stable compounds.Low throughput, less suitable for rapid, real-time monitoring of multiple samples.

Conclusion on Method Selection: For the purpose of in-process reaction monitoring , TLC offers an unparalleled combination of speed and cost-effectiveness. It provides a clear, actionable "yes/no" answer to the most critical question: "Is the starting material gone?". While GC-MS and NMR are indispensable for final product characterization, purity determination, and structural confirmation, they are often overkill for routine progress checks. A logical workflow involves using TLC to determine the reaction endpoint, followed by purification and final validation of the isolated product with NMR and/or GC-MS.

Conclusion

Validating the synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate via Thin-Layer Chromatography is not merely a procedural step; it is a strategic choice that balances analytical rigor with practical efficiency. By employing a multi-visualization TLC protocol, researchers can create a self-validating system that confirms the consumption of the starting amine and the formation of the desired carbamate with a high degree of certainty. This guide has demonstrated that when its principles are understood and its protocols are thoughtfully applied, TLC stands as a powerful, indispensable tool in the modern synthetic chemist's arsenal, enabling rapid process development and informed decision-making at the bench.

References

  • TLC Visualization Reagents - EPFL. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Hiran, B., & Dangi, A. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry. Available at: [Link]

  • Khan Academy. Calculating retention factors for TLC. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • Amrita Virtual Lab. (2023). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Available at: [Link]

  • Gholami, M. R., & Zare, K. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. ResearchGate. Available at: [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available at: [Link]

Sources

Comparative

Structural Elucidation of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: A Comparative Guide to COSY and HSQC NMR Modalities

In pharmaceutical development, the structural validation of protected amino alcohol intermediates is a critical quality control gateway. tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (also known as N-Boc-N-isopropyl-et...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the structural validation of protected amino alcohol intermediates is a critical quality control gateway. tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (also known as N-Boc-N-isopropyl-ethanolamine) presents a classic analytical challenge. Due to its specific structural features, standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy often yields ambiguous results that mimic the presence of chemical impurities.

As an application scientist, I designed this guide to objectively compare the performance of 1D 1 H NMR against 2D homonuclear (COSY) and heteronuclear (HSQC) techniques. By understanding the causality behind the molecular behavior, researchers can deploy a self-validating 2D NMR workflow to definitively confirm molecular identity.

The Mechanistic Challenge: Rotameric Equilibrium

To understand why advanced 2D NMR is required for this compound, we must first analyze its molecular dynamics. The carbamate functional group (the Boc protection on the nitrogen) is not a simple single bond. The resonance of the nitrogen lone pair into the adjacent carbonyl oxygen imparts partial double-bond character to the C–N bond [1].

Because the nitrogen is substituted with two sterically demanding groups—an isopropyl moiety and a 2-hydroxyethyl chain—rotation around this C–N bond is highly restricted. At room temperature (~298 K), the molecule exists in the slow exchange regime on the NMR timescale [2]. This results in two distinct, stable conformational isomers (syn and anti rotamers) existing simultaneously in solution.

Consequently, nearly every signal in the 1D 1 H and 13 C NMR spectra is duplicated (typically in a ~60:40 or 55:45 ratio). Without 2D correlation data, it is impossible to definitively prove whether these duplicated peaks are rotamers of the target compound or structurally similar impurities [3].

Comparative Performance Analysis

To resolve the rotameric ambiguity, we compare three NMR modalities. The goal is to establish a self-validating data matrix where the structural connectivity of both rotamers is independently verified.

Quantitative Data Summary

Note: Chemical shifts ( δ ) are representative values in CDCl 3​ at 298 K. Major (M) and minor (m) rotamer signals are denoted where resolved.

Structural Moiety1D 1 H NMR Performance (Resolution)2D COSY Utility ( 1 H- 1 H)2D HSQC Utility ( 1 H- 13 C)
Boc Group ( −C(CH3​)3​ )Poor: Overlapping singlets (~1.45 ppm). Cannot assign to specific rotamer.N/A: No adjacent protons for J-coupling.Excellent: Resolves major/minor 13 C signals (~28.5 ppm).
Isopropyl CH3​ Fair: Two distinct doublets (~1.15 ppm, ~1.12 ppm).Critical: Correlates each doublet exclusively to its respective CH multiplet.Good: Confirms both doublets attach to primary carbons (~20-21 ppm).
Isopropyl CH Poor: Broad, overlapping multiplets (~4.05 ppm).Critical: Proves the isolated spin system of the isopropyl group.Excellent: Separates the overlapping 1 H signals across the 13 C dimension (~48 ppm).
Ethyl N−CH2​ Poor: Complex, overlapping triplets (~3.30 ppm).Critical: Correlates strictly to the CH2​−OH protons.Excellent: Multiplicity editing confirms secondary carbon status (~45 ppm).
Ethyl CH2​−OH Fair: Broad triplets (~3.70 ppm).Critical: Completes the ethanolamine spin system mapping.Good: Confirms attachment to oxygenated carbon (~62 ppm).

Verdict:

  • 1D NMR fails the self-validation test; it cannot distinguish between a rotameric mixture and a 60:40 mixture of two different compounds.

  • COSY is strictly required to prove that the major and minor signals form two independent, structurally identical spin networks.

  • HSQC is strictly required to deconvolute overlapping multiplets (like the isopropyl CH and ethyl N-CH 2​ ) by leveraging the wider chemical shift dispersion of Carbon-13.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in your structural elucidation, execute the following step-by-step methodology. This protocol is designed so the resulting data validates itself through internal consistency.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Ensure the solution is free of particulate matter to maintain magnetic field homogeneity. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D Baseline Acquisition

  • Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 400 or 500 MHz).

  • Observation: Note the peak duplication for the isopropyl methyl doublets and the broadening of the N-CH 2​ signals.

Step 3: COSY Acquisition (Homonuclear Mapping)

  • Set up a gradient-selected COSY (gCOSY) experiment.

  • Acquire with a minimum of 128 increments in the indirect dimension (t1) to ensure sufficient resolution of the closely eluting rotameric signals.

  • Self-Validation Check: Analyze the cross-peaks. The major isopropyl CH 3​ doublet must correlate only to the major isopropyl CH multiplet. There must be zero cross-peaks between the major and minor spin systems. If cross-peaks exist between them, the sample is undergoing intermediate chemical exchange, or you have an impurity.

Step 4: Multiplicity-Edited HSQC Acquisition (Heteronuclear Deconvolution)

  • Set up a phase-sensitive, multiplicity-edited HSQC experiment. This will phase CH/CH 3​ cross-peaks positively (e.g., blue) and CH 2​ cross-peaks negatively (e.g., red).

  • Self-Validation Check: Inspect the overlapping ~4.05 ppm region. The HSQC must resolve this into two distinct nodes in the 13 C dimension: one correlating to the major rotamer's carbon, and one to the minor's. The phase editing will instantly differentiate the isopropyl CH (positive phase) from any overlapping ethyl CH 2​ signals (negative phase).

Workflow Visualization

The following logical diagram illustrates the decision matrix and analytical pathways utilized when peak duplication is observed in carbamate NMR analysis.

NMR_Workflow A 1D 1H NMR Acquisition (Peak Duplication Observed) B Impurity or Rotamer? A->B C Variable Temperature (VT) NMR (Coalescence Check at >340K) B->C Thermal Validation D 2D NMR Suite (Room Temperature Analysis) B->D Structural Elucidation G Structural Confirmation: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate C->G Peak fusion confirms rotamers E COSY (1H-1H Homonuclear) Traces isolated spin systems D->E F HSQC (1H-13C Heteronuclear) Resolves overlapping C-H signals D->F E->G F->G

Analytical workflow for resolving rotameric ambiguity in N-Boc protected amines using 2D NMR.

Conclusion

For complex protected amines like tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, relying solely on 1D NMR introduces unacceptable risks of mischaracterizing sample purity. By employing a dual-pronged 2D approach—using COSY to prove the existence of parallel, identical spin systems, and HSQC to achieve carbon-dimension dispersion of overlapping protons—researchers can establish an internally validated, highly trustworthy proof of structure.

References

  • Title: On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: Rotational Motion in Bispidines: A Conformational Study Source: Organic Letters (ACS Publications) URL: [Link] [2]

  • Title: Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines... Source: Frontiers in Chemistry URL: [Link] [3]

Validation

Verifying the Purity of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: A Comparative Guide to Elemental Analysis and Spectroscopic Techniques

In the synthesis and development of novel chemical entities, the unambiguous confirmation of a compound's structure and purity is a cornerstone of scientific rigor. For researchers and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis and development of novel chemical entities, the unambiguous confirmation of a compound's structure and purity is a cornerstone of scientific rigor. For researchers and professionals in drug development, establishing the identity of key intermediates such as tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate is paramount. This guide provides an in-depth comparison of elemental analysis with alternative spectroscopic methods for the comprehensive characterization of this carbamate derivative.

The Critical Role of Structural Confirmation

Tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, with the molecular formula C₁₀H₂₁NO₃, serves as a versatile building block in organic synthesis. Its precise molecular composition is the foundation of its reactivity and suitability for downstream applications. Elemental analysis provides a fundamental, quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. This data serves as a primary gatekeeper for purity assessment, directly comparing empirical results with theoretical values derived from the compound's molecular formula. Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Elemental Analysis: The Gold Standard for Purity

Elemental analysis by combustion is a robust and long-standing technique for determining the elemental composition of an organic compound. The process involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element.

Theoretical Elemental Composition of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

To assess the purity of a synthesized batch of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, the first step is to calculate the theoretical elemental composition based on its molecular formula, C₁₀H₂₁NO₃, and the atomic weights of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , N: 14.01 g/mol , O: 16.00 g/mol ).

The molecular weight of C₁₀H₂₁NO₃ is: (10 * 12.01) + (21 * 1.008) + (1 * 14.01) + (3 * 16.00) = 120.1 + 21.168 + 14.01 + 48.00 = 203.278 g/mol

The theoretical percentages are:

  • Carbon (C): (10 * 12.01) / 203.278 * 100% = 59.08%

  • Hydrogen (H): (21 * 1.008) / 203.278 * 100% = 10.42%

  • Nitrogen (N): (1 * 14.01) / 203.278 * 100% = 6.89%

Experimental Data Comparison: A Case Study with a Structural Analog

Due to the limited availability of publicly accessible experimental elemental analysis data for tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, we will use a closely related structural analog, tert-Butyl (2-hydroxyethyl)carbamate (C₇H₁₅NO₃) , to illustrate the comparative process. The theoretical elemental composition for this analog is C: 52.16%, H: 9.38%, N: 8.69%.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for tert-Butyl (2-hydroxyethyl)carbamate

ElementTheoretical Value (%)Experimental Value (%)[1]Deviation (%)
Carbon (C)52.1652.15-0.01
Hydrogen (H)9.389.42+0.04
Nitrogen (N)8.698.65-0.04

The exceptionally small deviation between the theoretical and experimental values for the analog provides strong evidence of its high purity. A similar level of agreement for tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate would instill high confidence in the sample's integrity.

A Multi-faceted Approach: Orthogonal Analytical Techniques

While elemental analysis is a powerful tool for assessing purity, a comprehensive structural confirmation relies on a suite of orthogonal analytical techniques. These methods provide complementary information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the proton signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule. For the ¹³C spectrum, identify the chemical shifts of the different carbon atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Signal Integration (¹H) F->G H Chemical Shift & Coupling Analysis G->H I Structure Elucidation H->I

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is an essential technique for determining the molecular weight of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analysis Mode: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Instrument Parameters:

    • Infusion flow rate: 5-10 µL/min

    • Capillary voltage: 3-4 kV

    • Drying gas flow: 5-10 L/min

    • Gas temperature: 300-350 °C

  • Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

The expected [M+H]⁺ ion for tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (MW = 203.28) would be observed at an m/z of approximately 204.29.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: For a liquid sample like tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, place a small drop directly onto the ATR crystal. For a solid, press a small amount of the powder firmly onto the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands for tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3500-3200 (broad)
C-H (alkane)Stretching2980-2850
C=O (carbamate)Stretching1700-1670
C-NStretching1250-1020
C-OStretching1150-1050

Analytical_Techniques cluster_elemental Elemental Analysis cluster_spectroscopy Spectroscopic Techniques EA Provides %C, %H, %N (Purity Assessment) NMR NMR Spectroscopy (Structural Connectivity) MS Mass Spectrometry (Molecular Weight) FTIR FTIR Spectroscopy (Functional Groups) Compound tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate Compound->EA Compound->NMR Compound->MS Compound->FTIR

Conclusion: An Integrated Approach to Confidence

The confirmation of the structure and purity of a synthesized compound like tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate requires a holistic and evidence-based approach. While elemental analysis provides a fundamental and quantitative measure of purity, its true power is realized when used in conjunction with a suite of spectroscopic techniques. NMR spectroscopy elucidates the intricate details of the molecular framework, mass spectrometry confirms the molecular weight, and FTIR spectroscopy identifies the key functional groups. By integrating the data from these orthogonal methods, researchers can achieve a high degree of confidence in the identity and quality of their materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

  • Alfa Aesar. Certificate of Analysis: tert-Butyl (2-hydroxyethyl)carbamate. (Note: This is a representative example of a Certificate of Analysis for a related compound, as a public CoA for the specific target compound was not available).

Sources

Comparative

Benchmarking tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate against other linkers

An in-depth evaluation of linker architecture is critical for the successful design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). As targeted therapeutics evolve, the limitations of hig...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of linker architecture is critical for the successful design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). As targeted therapeutics evolve, the limitations of highly flexible, unhindered linkers (such as linear PEGs or simple alkyl chains) have become apparent, particularly regarding entropic penalties and premature in vivo cleavage.

This guide benchmarks tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate (CAS 610309-73-4) 1—a specialized, sterically hindered amino alcohol building block—against standard linker alternatives. By introducing an N-isopropyl substitution, this linker fundamentally alters the thermodynamic and pharmacokinetic profile of bioconjugates.

Part 1: The Mechanistic Case for Steric Hindrance

To understand why a sterically hindered linker is often superior to a flexible chain, we must examine the physical chemistry governing bioconjugation in both PROTACs and ADCs.

PROTACs: Overcoming the Entropic Penalty

The efficacy of a PROTAC relies entirely on its ability to induce a stable, productive ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase 2. Highly flexible linkers, such as PEG3 or PEG4, exist in thousands of micro-conformations in solution. When the ternary complex forms, the linker must "freeze" into a single bioactive conformation, resulting in a massive thermodynamic entropic penalty ( ΔS<0 ) 3.

By utilizing the deprotected core of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate, the bulky N-isopropyl group restricts the rotational degrees of freedom. If this pre-organized state aligns with the required ternary geometry, the entropic penalty is minimized. This drives positive cooperativity ( α>1 ) , meaning the binding of the PROTAC to the first protein actively enhances its affinity for the second 4. Furthermore, this rigidity helps prevent the "hook effect" (unproductive binary complex formation) at high drug concentrations 5.

ADCs: Shielding the Scissile Bond

In ADCs, the linker must survive systemic circulation but cleave rapidly upon internalization into the tumor cell's lysosome . Linear linkers are highly susceptible to premature cleavage by plasma esterases and proteases. The N-isopropyl moiety acts as a physical "steric shield" adjacent to the conjugation site. This bulk prevents the catalytic triad of plasma hydrolases from accessing the scissile bond, significantly extending the circulation half-life without inhibiting the highly acidic/enzymatic degradation pathways inside the lysosome 7.

G POI Target Protein (POI) Linker N-Isopropyl Linker (Steric Shielding) POI->Linker Binary Binding E3 E3 Ubiquitin Ligase E3->Linker Binary Binding Ternary Productive Ternary Complex (High Cooperativity, α > 1) Linker->Ternary Reduced Entropic Penalty Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Caption: Mechanistic pathway of PROTAC ternary complex stabilization via sterically hindered linkers.

Part 2: Comparative Performance Data

The following table synthesizes benchmarking data comparing the N-isopropyl amino alcohol linker against standard industry alternatives.

Linker ArchitectureRepresentative MotifRotatable BondsTernary Cooperativity ( α )Plasma t1/2​ (Mouse Serum)Primary Limitation
Sterically Hindered N-Isopropyl Amino Alcohol Low (Restricted) > 5.0 (Positive) > 72 hours Requires optimized coupling chemistry
Flexible Hydrophilic Amino-PEG3-alcoholHigh (>12)~ 1.0 (Neutral)< 24 hoursHigh entropic penalty
Flexible Lipophilic Amino-C6-alcoholMedium (6)< 1.0 (Negative)< 12 hoursPoor aqueous solubility
Rigid Heterocycle Piperazine-ethanolVery Low> 3.0 (Positive)> 48 hoursSynthetic intractability / rigid clashes

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every workflow includes internal controls to guarantee that observed effects are due to the linker's steric properties, not experimental artifacts.

Protocol 1: Linker Deprotection & Bioconjugation

Because the N-isopropyl group introduces significant steric bulk, standard coupling reagents (like EDC/NHS) often fail. This protocol utilizes highly reactive uronium salts.

  • Deprotection: Dissolve tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate in 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Neutralize with triethylamine to yield the free secondary amine: 2-(isopropylamino)ethanol.

  • Amine Conjugation (E3 Ligand): Combine the deprotected linker with the E3 ligase carboxylic acid derivative. Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Causality note: HATU is required over EDC because the N-isopropyl secondary amine is highly hindered and requires a highly electrophilic activated ester.

  • Hydroxyl Conjugation (POI Warhead): Conjugate the terminal hydroxyl to the POI warhead via Steglich esterification or carbamate formation.

  • Self-Validation Checkpoint: Monitor intermediate formation via LC-MS. The presence of unreacted secondary amine after 4 hours indicates the need to increase the reaction temperature to 40°C to overcome the steric activation energy barrier.

Protocol 2: SPR-Based Ternary Complex Cooperativity Assay

To prove that the N-isopropyl linker reduces the entropic penalty, we must calculate the cooperativity factor ( α ) using Surface Plasmon Resonance (SPR) 5.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via standard amine coupling.

  • Binary Affinity ( KD,binary​ ): Inject the synthesized PROTAC over the chip at varying concentrations (1 nM to 1 µM). Record the dissociation constant.

  • Ternary Affinity ( KD,ternary​ ): Pre-incubate the PROTAC with a saturating concentration of the target POI (e.g., 5 µM). Inject this complex over the E3 ligase chip.

  • Calculation: Calculate α=KD,binary​/KD,ternary​ .

  • Self-Validation Checkpoint: Run a parallel assay using a PEG3-linked PROTAC. A valid assay will yield α≈1 for the PEG control, confirming that the α>5 observed for the N-isopropyl linker is a direct result of its specific steric restriction.

Protocol 3: LC-MS/MS Plasma Stability Benchmarking

This assay verifies the "steric shield" effect of the isopropyl group against plasma hydrolases 8.

  • Incubation: Spike the conjugate into fresh CD-1 mouse serum to a final concentration of 10 µM. Incubate at 37°C.

  • Extraction: At time intervals (0, 1, 4, 12, 24, 48, 72 hours), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoint: Simultaneously incubate a known, unhindered ester-linked conjugate in the same serum batch. If the unhindered control does not degrade within 2 hours, the serum enzymes are inactive (e.g., degraded by improper storage), and the assay must be discarded and repeated.

Workflow Step1 Boc Deprotection & Conjugation Step2 LC-MS/MS Validation Step1->Step2 Step3 SPR Assay: Binary vs Ternary Step2->Step3 Step4 Calculate Cooperativity (α) Step3->Step4 Step5 Plasma Stability Profiling Step4->Step5

Caption: Self-validating experimental workflow for benchmarking linker cooperativity and stability.

References

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC (NIH). URL:[Link]

  • Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC (NIH). URL:[Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Development of Antibody-Drug Conjugates – Safety and ADME Considerations - BioIVT. URL:[Link]

  • 610309-73-4 | tert-Butyl (2-hydroxyethyl)isopropylcarbamate - AA Blocks. URL:[Link]

Sources

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